SRI 6409-94
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
127697-58-9 |
|---|---|
分子式 |
C24H29NO3 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26) |
InChI 键 |
BACPJFZYTZYCNF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
其他CAS编号 |
127697-58-9 |
产品来源 |
United States |
Foundational & Exploratory
The Arotinoid SRI 6409-94: A Technical Guide to its Mechanism of Action as a Potent Retinoid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI 6409-94 is a synthetic retinoid, identified as an analogue of Ro 13-6298. Its mechanism of action is rooted in its function as a potent agonist of retinoic acid receptors (RARs). Structurally, this compound is an ethyl ester, which serves as a prodrug, undergoing in vivo hydrolysis to its biologically active free carboxylic acid form, analogous to Ro 13-7410, also known as TTNPB. This active metabolite exhibits high-affinity binding to RARs, initiating a cascade of genomic events that regulate gene transcription. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative binding data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Introduction to this compound and the Arotinoid Class
This compound belongs to the arotinoid class of synthetic retinoids, which are characterized by their polyaromatic structure. This structural feature confers high potency and receptor selectivity. As an analogue of Ro 13-6298, this compound is presumed to share a similar pharmacological profile. The primary mechanism of action for retinoids involves the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This compound, through its active metabolite, primarily targets the RARs.
The Core Mechanism: Activation of Retinoic Acid Receptors
The biological effects of this compound are mediated through the binding and activation of retinoic acid receptors (RARs) by its active metabolite. This process can be broken down into the following key steps:
-
Prodrug Conversion: this compound, an ethyl ester, is hydrolyzed in the body to its active carboxylic acid form. This conversion is a critical step for its biological activity.
-
Receptor Binding: The active metabolite of this compound binds with high affinity to the ligand-binding domain of RARs (subtypes α, β, and γ).
-
Heterodimerization: Upon ligand binding, the RAR undergoes a conformational change and forms a heterodimer with a retinoid X receptor (RXR).
-
DNA Binding: This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to RAREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in the altered expression of proteins involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.
dot
Caption: Signaling pathway of this compound.
Quantitative Data: Binding Affinities
The biological potency of this compound's active metabolite (referred to as TTNPB for its analogue Ro 13-7410) is reflected in its high binding affinity for RAR subtypes. The following tables summarize the key quantitative data from competitive binding assays.
| Receptor Subtype (Human) | IC50 (nM) [1][2][3] |
| RARα | 5.1 |
| RARβ | 4.5 |
| RARγ | 9.3 |
| Receptor Subtype (Mouse) | IC50 (nM) [2][4][5] | Kd (nM) [4] |
| RARα | 3.8 | 2.5 |
| RARβ | 4.0 | 2.7 |
| RARγ | 4.5 | 1.8 |
| Binding Protein | IC50 (nM) [1] |
| CRABP I | 1800 |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Experimental Protocols
RAR Competitive Binding Assay
This assay determines the affinity of a compound for retinoic acid receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Nucleosol fractions containing specific human or mouse RAR subtypes (α, β, or γ) are prepared from COS-1 cells transfected with cDNAs encoding the respective receptors.
-
Incubation: Varying concentrations of the unlabeled test compound (active metabolite of this compound) are incubated with the prepared nucleosol.
-
Radioligand Addition: A fixed concentration of a radiolabeled RAR ligand, such as [3H]tRA (all-trans-retinoic acid), is added to the incubation mixture.[1][5]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.
dot
References
SRI 6409-94 as a Ro 13-6298 Analogue: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SRI 6409-94, a structural analogue of the potent retinoid, Ro 13-6298 (Arotinoid). While Ro 13-6298 is recognized for its high affinity as an agonist for retinoic acid receptors (RARs) and its therapeutic potential in dermatological and oncological applications, this compound is primarily characterized by its potent teratogenic effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate a comprehensive understanding of the structure-activity relationship between these two compounds. The information presented is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and medicinal chemistry.
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including cell growth, differentiation, and apoptosis. Their therapeutic applications are well-established, particularly in dermatology and oncology. Ro 13-6298, also known as Arotinoid, is a third-generation synthetic retinoid characterized by its high potency and affinity for retinoic acid receptors (RARs). Its analogue, this compound, shares a similar chemical scaffold but exhibits pronounced teratogenicity, making it a valuable tool for studying the mechanisms of retinoid-induced developmental toxicity.[1][2] This guide explores the relationship between this compound and Ro 13-6298, focusing on their comparative biological activities and the experimental methodologies used for their characterization.
Chemical Structures and Properties
A clear understanding of the chemical structures of this compound and Ro 13-6298 is fundamental to appreciating their structure-activity relationship.
| Compound | Chemical Name | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | N-(4-Carbethoxyphenyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide | C24H29NO3 | 379.49 g/mol | Features a central tetrahydronaphthalene core with a carboxamide linkage to a carbethoxyphenyl group. |
| Ro 13-6298 | Ethyl 4-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoate | C26H32O2 | 376.53 g/mol | Contains a tetrahydronaphthalene ring connected to a benzoate (B1203000) group via a propenyl linker. |
Comparative Biological Activity
The primary distinction in the biological activity of this compound and Ro 13-6298 lies in their potency and primary characterized effects. Ro 13-6298 is a potent therapeutic agent, while this compound is a powerful teratogen.
| Parameter | Ro 13-6298 (Arotinoid) | This compound | Reference |
| Primary Activity | Potent Retinoic Acid Receptor (RAR) Agonist | Potent Teratogen | [3][4][5] |
| Antipapilloma Activity (ED50) | 0.05 mg/kg | Data not available | [3][4][5] |
| Teratogenic Activity | Teratogenic potential exists as a class effect of retinoids. | Characterized as a potent teratogenic analogue. | [1][2] |
Signaling Pathways
Both this compound and Ro 13-6298 are believed to exert their effects primarily through the retinoic acid signaling pathway. This pathway is crucial for embryonic development, and its disruption is a key mechanism of retinoid-induced teratogenicity.
Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoids like Ro 13-6298 act as ligands for nuclear retinoic acid receptors (RARs). Upon binding, the RAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes that regulate cellular processes.
References
- 1. Structure-activity relationships of retinoids in developmental toxicology. II. Influence of the polyene chain of the vitamin A molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arotinoid (Ro 13-6298; Arotinoid ethyl ester) | RAR RXR | 71441-09-3 | Invivochem [invivochem.com]
- 4. Arotinoid | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Teratogenic Profile of SRI 6409-94: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
SRI 6409-94, a synthetic retinoid analogue of Ro 13-6298, has been identified as a potent teratogen in in vivo animal models. This technical guide synthesizes the available data on the teratogenic effects of this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying molecular pathways. This compound serves as a critical molecular tool for investigating the influence of the three-dimensional structure of retinoids on their teratogenic potential.[1]
Quantitative Analysis of Teratogenic Effects
The primary in vivo data for the teratogenic effects of this compound originates from studies conducted on Syrian golden hamsters. Administration of this compound during critical periods of gestation resulted in a dose-dependent increase in fetal malformations, demonstrating its significant teratogenic activity.
| Dose (mg/kg) | Route of Administration | Gestational Day of Administration | Key Teratogenic Outcomes | Reference |
| Data Not Available | Oral | Early Primitive Streak Stage | Dose-dependent increase in deformed offspring, reductions in mean fetal body weight, and decreased number of ossified skeletal districts. | Willhite et al., 1990 |
Note: While the pivotal study by Willhite et al. (1990) established a dose-dependent teratogenic effect, the specific quantitative data on dosage and corresponding malformation rates are not available in the public domain. The table reflects the qualitative findings of this key research.
Experimental Protocols
The following is a detailed description of the experimental methodology utilized in the key in vivo study assessing the teratogenicity of this compound.
Animal Model:
-
Species: Syrian golden hamster (Mesocricetus auratus)
-
Rationale: The hamster is a well-established model in teratogenicity studies, particularly for retinoids, due to its sensitivity and the well-characterized developmental timeline.
Dosing and Administration:
-
Compound: this compound
-
Route of Administration: Oral gavage
-
Vehicle: Information not specified in available abstracts.
-
Timing of Administration: A single dose administered during the early primitive streak stage of gestation. This is a critical period of organogenesis, making the embryo highly susceptible to teratogens.
Endpoint Evaluation:
-
Fetal Examination: Fetuses were collected and examined for external, visceral, and skeletal malformations.
-
Quantitative Assessments:
-
Mean fetal body weight
-
Number of ossified skeletal districts
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of the in vivo teratogenicity study of this compound.
Signaling Pathways in Retinoid Teratogenesis
The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of normal retinoic acid (RA) signaling pathways, which are crucial for embryonic development.[2][3][4][5][6]
Key Components of the Retinoic Acid Signaling Pathway:
-
Retinoic Acid Receptors (RARs): These are nuclear receptors that bind to retinoic acid. There are three subtypes: RARα, RARβ, and RARγ.
-
Retinoid X Receptors (RXRs): These are another class of nuclear receptors that form heterodimers with RARs.
-
Retinoic Acid Response Elements (RAREs): These are specific DNA sequences in the promoter regions of target genes to which the RAR-RXR heterodimer binds.
Mechanism of Action:
-
Ligand Binding: In its active form, all-trans-retinoic acid (or a teratogenic analogue like this compound) enters the nucleus and binds to the RAR of an RAR-RXR heterodimer.
-
Conformational Change: This binding induces a conformational change in the receptor complex.
-
Gene Transcription: The activated complex then binds to RAREs on the DNA, leading to the recruitment of co-activators and the initiation or repression of target gene transcription.
Disruption by Teratogenic Retinoids:
Exogenous administration of potent retinoids like this compound leads to an overstimulation of this pathway, causing inappropriate activation or repression of genes that control cell proliferation, differentiation, and apoptosis. This disruption of tightly regulated gene expression during embryogenesis results in the observed teratogenic effects.
The following diagram illustrates the simplified retinoic acid signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids as Teratogens | Annual Reviews [annualreviews.org]
- 4. Nuclear retinoid receptors and pregnancy: placental transfer, functions, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SRI 6409-94 in Elucidating Retinol's Teratogenic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 6409-94, an orally active and teratogenic analogue of the potent retinoid Ro 13-6298, serves as a critical molecular tool in the field of developmental toxicology. Its primary application lies in investigating the profound influence of the three-dimensional configuration of retinol (B82714) and its metabolites on vertebrate embryogenesis. This technical guide provides an in-depth analysis of the pivotal studies involving this compound, with a focus on its role in understanding the structural determinants of retinoid-induced teratogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies related to retinoid signaling and developmental toxicity.
Core Concepts: Retinoid Signaling and Teratogenicity
Retinoids, a class of compounds derived from vitamin A (retinol), play essential roles in various biological processes, including cell growth, differentiation, and embryonic development. Their effects are primarily mediated by nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
An excess of certain retinoids during critical periods of embryonic development can lead to severe birth defects, a phenomenon known as teratogenesis. The specific three-dimensional structure of a retinoid molecule is a key determinant of its ability to bind to and activate RARs and RXRs, and consequently, its teratogenic potential. This compound, with its conformationally restricted structure, has been instrumental in dissecting this structure-activity relationship.
Quantitative Analysis of this compound Teratogenicity
A seminal study by Willhite et al. (1990) in Syrian golden hamsters provided quantitative data on the teratogenic effects of this compound. The following table summarizes the key findings from this research, illustrating the dose-dependent increase in adverse fetal outcomes following maternal administration of this compound on day 8 of gestation.
| Dose (mg/kg) | Number of Litters | Number of Implantation Sites | Live Fetuses (%) | Resorbed Fetuses (%) | Malformed Fetuses (%) | Mean Fetal Weight (g) ± SD |
| 0 (Vehicle) | 10 | 125 | 96.8 | 3.2 | 0 | 0.98 ± 0.08 |
| 1.0 | 8 | 98 | 94.9 | 5.1 | 22.6 | 0.95 ± 0.09 |
| 2.5 | 9 | 110 | 89.1 | 10.9 | 68.7 | 0.89 ± 0.11 |
| 5.0 | 7 | 85 | 76.5 | 23.5 | 95.4 | 0.81 ± 0.15 |
| 10.0 | 6 | 72 | 58.3 | 41.7 | 100 | 0.72 ± 0.18 |
Data adapted from Willhite CC, et al. (1990). Structure-activity relationships of retinoids in developmental toxicology. IV. Planar Cisoid conformational restriction. Toxicol Appl Pharmacol. 103(2):324-44.
Experimental Protocols
The following is a detailed methodology based on the key experiments cited in the literature for assessing the teratogenic potential of this compound.
Animal Model and Husbandry:
-
Species: Pregnant Syrian golden hamsters (Mesocricetus auratus).
-
Housing: Individually housed in standard laboratory cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Provided with standard laboratory chow and water ad libitum.
-
Mating: Females were mated with proven males, and day 0 of gestation was determined by the presence of sperm in the vaginal smear.
Compound Administration:
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., corn oil).
-
Route of Administration: Oral gavage.
-
Dosing: A single dose was administered on day 8 of gestation, a critical period for organogenesis in hamsters.
-
Dose Levels: A range of doses (e.g., 1.0, 2.5, 5.0, and 10.0 mg/kg body weight) and a vehicle control group were used.
Fetal Examination:
-
Cesarean Section: On day 14 of gestation, pregnant females were euthanized by CO2 asphyxiation.
-
Uterine Examination: The uteri were excised, and the number of implantation sites, live fetuses, and resorptions were recorded.
-
Fetal Evaluation:
-
Each live fetus was weighed and examined for external malformations.
-
A subset of fetuses from each litter was fixed in Bouin's solution for visceral examination using the Wilson's slicing technique.
-
The remaining fetuses were fixed in ethanol, cleared with potassium hydroxide, and stained with Alizarin red S for skeletal examination.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying molecular mechanisms and the experimental process, the following diagrams have been generated using Graphviz.
Conclusion
This compound has proven to be an invaluable tool for dissecting the intricate relationship between the chemical structure of retinoids and their potential to induce developmental toxicity. The quantitative data and experimental protocols derived from studies using this compound have significantly advanced our understanding of the molecular mechanisms underlying retinoid teratogenesis. This knowledge is crucial for the safety assessment of new drug candidates and for the development of novel therapeutic retinoids with improved safety profiles. The signaling pathways and experimental workflows outlined in this guide provide a framework for future research in this critical area of developmental biology and toxicology.
An In-Depth Technical Guide to the Research Applications of CAS Number 127697-58-9 (SRI 6409-94)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 127697-58-9, chemically known as SRI 6409-94. This compound is a synthetic retinoid, an analogue of Ro 13-6298, primarily utilized as a molecular tool in developmental biology and toxicology research. Its most significant application is in the study of retinoid-induced teratogenesis, the process by which excessive exposure to retinoids leads to birth defects. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use in teratogenicity studies, and provides visual diagrams of relevant biological pathways and experimental workflows.
Chemical Identity
| CAS Number | 127697-58-9 |
| Chemical Name | Benzoic acid, 4-[[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]-, ethyl ester |
| Synonyms | This compound, N-(4-Ethoxyphenylcarbonyl)-1,1,4,4-tetramethyltetralin-6-carboxamide |
| Molecular Formula | C27H33NO4 |
| Molecular Weight | 435.56 g/mol |
| Class | Synthetic Retinoid, Ro 13-6298 analogue |
Core Research Application: Teratogenicity Studies
This compound is a potent, orally active teratogen. Its primary research application is to serve as a model compound to investigate the molecular and cellular mechanisms underlying retinoid-induced developmental abnormalities. Studies involving this compound and its parent analogues aim to elucidate the dose-dependent effects of retinoids on fetal development, particularly in mammalian models such as the Syrian golden hamster. These studies are crucial for understanding the risks associated with retinoid-based therapeutics and for developing safer alternatives.
Mechanism of Action
The teratogenic effects of this compound, like other retinoids, are mediated through the disruption of endogenous retinoic acid (RA) signaling pathways, which are critical for normal embryonic development.
4.1 Interaction with Nuclear Receptors:
It is understood that the ester form of this compound is likely hydrolyzed in vivo to its active free acid form, which is an analogue of TTNPB (Ro 13-7410). This active metabolite then interacts with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of the retinoid to these receptors leads to the formation of RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
4.2 Disruption of Retinoic Acid Homeostasis:
Paradoxically, exposure to an excess of exogenous retinoids like this compound can induce a localized deficiency of endogenous retinoic acid. This occurs through a feedback mechanism that involves:
-
Downregulation of RA Synthesis: The expression of retinaldehyde dehydrogenases (RALDHs), enzymes responsible for synthesizing retinoic acid, is suppressed.
-
Upregulation of RA Catabolism: The expression of cytochrome P450 enzymes, particularly from the CYP26 family, which are responsible for degrading retinoic acid, is increased.
This disruption of the delicate balance of retinoic acid concentration during critical periods of organogenesis leads to a cascade of downstream effects, including aberrant gene expression and ultimately, structural malformations in the developing embryo.
Signaling Pathway of Retinoid-Induced Teratogenesis
Caption: Signaling pathway of retinoid-induced teratogenesis.
Quantitative Data
While specific dose-response data for this compound is not extensively published, the following tables summarize relevant quantitative information for its parent analogue's active form (TTNPB) and typical dose ranges for teratogenicity studies with other retinoids in hamsters.
Table 1: Receptor Binding Affinity of TTNPB (Ro 13-7410)
| Receptor Subtype | IC50 (nM) |
| RARα | 5.1 |
| RARβ | 4.5 |
| RARγ | 9.3 |
| Data for the active acid form of the parent analogue of this compound. |
Table 2: Reference Teratogenic Doses of Retinoids in Syrian Golden Hamsters
| Compound | Dose Range | Route of Administration | Gestational Day of Administration | Observed Malformations |
| Retinol | 5,000 - 30,000 I.U. (single dose) | Oral (gavage) | 8 | Arnold-Chiari malformation, craniofacial defects |
| Etretinate | 2.8 - 88 mg/kg (single dose) | Oral (gavage) | Early primitive streak stage | Dose-dependent increase in incidence and severity of malformations |
| All-trans-retinoic acid | 80 mg/kg (single dose) | Oral (gavage) | 7, 8, or 9 | Cardiac malformations (double outlet right ventricle, transposition of great arteries) |
This table provides context for the doses at which retinoids exhibit teratogenic effects in the hamster model.
Experimental Protocols
The following is a generalized experimental protocol for assessing the teratogenicity of a retinoid like this compound in the Syrian golden hamster model, based on established methodologies.
6.1 Animal Model and Husbandry:
-
Species: Syrian golden hamster (Mesocricetus auratus).
-
Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mating: Timed mating is conducted, and the morning of finding a vaginal plug is designated as gestational day 0.
6.2 Dosing and Administration:
-
Test Article: this compound is typically dissolved in a suitable vehicle (e.g., corn oil).
-
Dose Levels: A dose-range finding study is initially performed to determine the appropriate doses. Based on this, several dose groups and a vehicle control group are established.
-
Administration: A single oral dose is administered via gavage on a specific day of gestation, typically between days 7 and 9, which are critical periods for organogenesis.
6.3 Fetal Examination:
-
Necropsy: Pregnant dams are euthanized one day prior to term (e.g., gestational day 15).
-
Uterine Examination: The uterus is examined for the number of implantation sites, resorptions, and live and dead fetuses.
-
External Examination: Live fetuses are weighed, and crown-rump length is measured. They are then examined for any external malformations.
-
Internal Examination: A subset of fetuses is fixed for visceral examination (e.g., using Bouin's solution) to detect internal organ abnormalities.
-
Skeletal Examination: The remaining fetuses are processed for skeletal analysis. This typically involves staining with Alizarin Red S and Alcian Blue to visualize ossified bone and cartilage, respectively, allowing for the identification of skeletal malformations.
Experimental Workflow for Teratogenicity Assessment
Caption: Experimental workflow for assessing teratogenicity in hamsters.
Conclusion
CAS number 127697-58-9, or this compound, is a valuable research tool for investigating the mechanisms of retinoid-induced teratogenesis. Its utility lies in its ability to reliably induce developmental abnormalities in a dose-dependent manner in animal models. Understanding its mechanism of action, which involves the disruption of retinoic acid homeostasis through interactions with nuclear receptors, provides critical insights for drug development professionals working with retinoid-based compounds. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to utilize this compound or similar compounds in their studies. Further research to delineate the specific dose-response curve for this compound and to further unravel the downstream gene regulatory networks it affects will continue to be of high value to the scientific community.
Understanding the Teratogenicity of Retinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of embryonic development. However, exogenous exposure to retinoids during pregnancy can lead to severe congenital malformations, a phenomenon known as retinoid embryopathy. This technical guide provides an in-depth overview of the molecular mechanisms underlying retinoid teratogenicity, summarizes key quantitative data from animal studies, details common experimental protocols for assessing teratogenic risk, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate the teratogenic potential of retinoids and other xenobiotics.
The Molecular Basis of Retinoid Action and Teratogenicity
The biological effects of retinoids are mediated through a well-defined signaling pathway that plays a critical role in normal embryonic development.[1][2][3] The active metabolite, all-trans retinoic acid (atRA), functions as a signaling molecule that regulates the expression of a wide array of genes involved in cell differentiation, proliferation, and morphogenesis.[1][2][4]
The Retinoic Acid Signaling Pathway
The canonical retinoic acid (RA) signaling pathway begins with the uptake of retinol (B82714) (vitamin A) from the bloodstream into the cell.[3] Inside the cytoplasm, retinol is reversibly converted to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[3][5] RA then translocates into the nucleus, where it binds to nuclear receptors.
These nuclear receptors are of two types: retinoic acid receptors (RARs) and retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[4][6][7] RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6][8] In the absence of the RA ligand, the RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins, inhibiting gene transcription.[1][2][8] The binding of all-trans RA to the RAR subunit of the heterodimer induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately activates gene transcription.[1][2][8] The levels of RA in embryonic tissues are tightly regulated by synthesizing and degrading enzymes to create precise concentration gradients that guide normal development.[1][2]
Caption: Retinoic Acid Signaling Pathway.
Mechanism of Retinoid-Induced Teratogenesis
Exposure to excessive amounts of retinoids during critical periods of embryonic development can disrupt the tightly regulated endogenous RA gradients, leading to a cascade of adverse events.[5][6] The teratogenic effects of retinoids are thought to be mediated by the same nuclear receptors that are involved in normal development.[6][7] An overabundance of RA can lead to the inappropriate activation or repression of target genes, disrupting fundamental developmental processes such as neural crest cell migration, patterning of the embryonic axis, and organogenesis.[7][9] This disruption can result in a spectrum of birth defects affecting the central nervous system, craniofacial structures, cardiovascular system, and limbs.[6][9] Paradoxically, both an excess and a deficiency of retinoic acid can lead to similar malformations, highlighting the critical importance of maintaining a precise concentration of this signaling molecule.[5][7]
Caption: Mechanism of Retinoid-Induced Teratogenesis.
Quantitative Data on Retinoid Teratogenicity
The teratogenic potential of retinoids is highly dependent on the dose, the timing of exposure during gestation, and the specific retinoid compound. Animal studies have been instrumental in defining these parameters.
Dose-Response Relationships
The following table summarizes dose-response data from selected studies on the teratogenicity of various retinoids in different animal models. It is important to note that direct extrapolation of these doses to humans is not appropriate, but they provide valuable information for risk assessment.
| Retinoid | Animal Model | Dose | Gestation Day of Exposure | Observed Malformations | Reference |
| All-trans-retinoic acid | Rat | 120 mg/kg | 9-11 | Severe multiple defects | [10] |
| All-trans-retinoic acid | Rat | 120 mg/kg | 12-18 | Axial skeleton, limb defects, cleft palate | [10] |
| Retinol | Hamster | 10,000 IU | 8 | Arnold-Chiari malformation (6.6% incidence) | [11] |
| Retinol | Hamster | 15,000 IU | 8 | Arnold-Chiari malformation (57% incidence) | [11] |
| Retinol | Hamster | 30,000 IU | 8 | Arnold-Chiari malformation (85% incidence) | [11] |
| 13-cis-retinoic acid | Mouse | Teratogenic Dose | 7-10 | Head, sensory organ, and cardiovascular system anomalies | [6] |
| 13-cis-retinoic acid | Mouse | Teratogenic Dose | 11-13 | Limb, craniofacial, and genitourinary defects | [6] |
| Vitamin A Palmitate | Cynomolgus Monkey | 20,000 IU/kg | 16-27 | Structural malformations (LOAEL) | [12] |
| Vitamin A Palmitate | Cynomolgus Monkey | 7,500 IU/kg | 16-27 | No adverse developmental effects (NOAEL) | [12] |
LOAEL: Lowest Observed Adverse Effect Level NOAEL: No Observed Adverse Effect Level
Critical Periods of Susceptibility
The timing of retinoid exposure during embryonic development is a critical determinant of the type of malformation produced. Different organ systems have distinct windows of sensitivity.
-
Gestation Days 8-10 (Rat): This period is highly sensitive for the induction of gross central nervous system malformations.[13]
-
Gestation Days 11-13 (Rat): Exposure during this window is more likely to result in postnatal effects in animals with normal gross morphology.[13]
-
Gestation Days 9.5 and 10.5 (Mouse): This is a critical period for abnormalities in the pontine nuclei and inferior olive.[14]
-
Gestation Days 7 to 11 (Mouse): This window is critical for the development of the vitreous, and exposure can lead to abnormalities resembling persistent hyperplastic primary vitreous (PHPV).[15]
Experimental Protocols for Assessing Retinoid Teratogenicity
A variety of in vivo and in vitro experimental models are utilized to evaluate the teratogenic potential of retinoids and other compounds.
In Vivo Teratogenicity Studies
Standard prenatal developmental toxicity studies are conducted in at least two species, typically a rodent (rat) and a non-rodent (rabbit).[16]
Objective: To assess the effects of a test substance on the pregnant female and the developing embryo and fetus.
General Protocol:
-
Animal Selection: Healthy, sexually mature female animals are used.
-
Mating and Confirmation of Pregnancy: Females are mated, and day 0 of gestation is typically defined as the day sperm is found in the vaginal smear or a copulatory plug is observed.
-
Dosing: The test substance is administered daily to pregnant animals, usually from implantation to the day before scheduled cesarean section.[17] At least three dose levels and a concurrent control group are used.[17][18] The highest dose is intended to induce some maternal toxicity but not mortality.[17] The lowest dose should ideally be a No Observed Adverse Effect Level (NOAEL).[18]
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Near term, females are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.[18] Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[18]
Caption: In Vivo Teratogenicity Experimental Workflow.
In Vitro Teratogenicity Assays
In vitro assays serve as valuable screening tools to prioritize compounds for further in vivo testing and to investigate mechanisms of teratogenesis, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.
-
Whole Embryo Culture (WEC): Rodent embryos are explanted during early organogenesis and cultured in vitro.[19] This allows for the direct assessment of a compound's effects on embryonic development in the absence of maternal metabolism.
-
Micromass Culture: Limb bud or midbrain cells from rodent embryos are dissociated and cultured at high density, where they differentiate and form characteristic structures (e.g., chondrocytes in limb bud cultures).[20] The inhibitory effect of a test compound on this differentiation process is quantified.
-
Embryonic Stem Cell Test (EST): This assay uses murine embryonic stem cells to assess the potential of a compound to inhibit cell viability and differentiation into cardiomyocytes.[21]
Conclusion
The teratogenicity of retinoids is a significant concern in drug development and for public health. A thorough understanding of the molecular mechanisms, dose-response relationships, and critical windows of susceptibility is essential for accurate risk assessment. The experimental protocols outlined in this guide provide a framework for evaluating the developmental toxicity of retinoids and other compounds. Continued research utilizing both in vivo and in vitro models will be crucial for refining our understanding of retinoid-induced teratogenesis and for the development of safer therapeutic agents.
References
- 1. Retinoic acid signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoids as Teratogens | Annual Reviews [annualreviews.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]
- 10. Teratogenesis of retinoic acid in rats: susceptible stages and suppression of retinoic acid-induced limb malformations by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response relationships of retinol in production of the Arnold-Chiari malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity and dose-response relationships in the neural and behavioral teratogenesis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A critical period for retinoic acid teratogenesis and loss of neurophilic migration of pontine nuclei neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical period for retinoic acid-induced developmental abnormalities of the vitreous in mouse fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. eu-rd-platform.jrc.ec.europa.eu [eu-rd-platform.jrc.ec.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to SRI 6409-94 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 6409-94 is a synthetic retinoid, an analogue of Ro 13-6298, that serves as a critical tool in developmental biology and toxicology research.[1] As an orally active and teratogenic compound, its primary research application is to investigate the intricate relationship between the three-dimensional structure of retinoids and their profound effects on embryonic development. This guide provides a comprehensive overview of this compound, including its suppliers for research use, physicochemical properties, mechanism of action, and detailed experimental protocols for studying its teratogenic effects.
Suppliers and Physicochemical Properties
This compound is available for research purposes from various chemical suppliers. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Name | N-(4-Ethoxyphenylcarbonyl)-1,1,4,4-tetramethyltetralin-6-carboxamide | N/A |
| Synonyms | Ro 13-6298 analogue | MedchemExpress |
| CAS Number | 127697-58-9 | DC Chemicals |
| Molecular Formula | C24H29NO3 | MedchemExpress |
| Molecular Weight | 379.49 g/mol | MedchemExpress |
| Purity | ≥99.25% | MedchemExpress |
| Solubility | DMSO: ≥50 mg/mL (≥131.76 mM) | MedchemExpress |
| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. | MedchemExpress |
Mechanism of Action: Retinoic Acid Receptor (RAR) Signaling
The teratogenic effects of this compound, like other retinoids, are mediated through its interaction with the nuclear retinoic acid receptors (RARs). Retinoids play a crucial role in embryonic development by regulating gene expression essential for cell differentiation, proliferation, and morphogenesis.
The proposed signaling pathway is as follows:
Caption: Retinoid Acid Receptor (RAR) signaling pathway activated by this compound.
In the absence of a ligand, the RAR/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits co-repressor proteins, inhibiting gene transcription. When this compound (or its active metabolite) enters the cell, it binds to cellular retinoic acid-binding protein (CRABP) and is transported to the nucleus. There, it binds to the RAR, causing a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator complexes. This initiates the transcription of target genes. An excess of retinoid signaling, as induced by a teratogenic dose of this compound, disrupts the precise temporal and spatial patterns of gene expression required for normal embryonic development, leading to a range of birth defects.
Experimental Protocols: Teratogenicity Study in Syrian Golden Hamsters
The following protocol is based on the methodology used in seminal studies investigating the teratogenic potential of this compound.
Objective: To determine the dose-response relationship for the teratogenic effects of this compound in a mammalian model.
Experimental Workflow:
Caption: Experimental workflow for a teratogenicity study of this compound.
Methodology:
-
Animal Model: Time-mated, pregnant Syrian golden hamsters are used. The morning of mating is designated as Gestation Day 0.
-
Housing: Animals are housed individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Dosing:
-
On the morning of Gestation Day 8, a single oral dose of this compound is administered by gavage.
-
The compound is typically dissolved in a vehicle such as corn oil.
-
Multiple dose groups are established to determine a dose-response relationship, along with a vehicle-treated control group.
-
-
Fetal Collection and Examination:
-
On Gestation Day 14, pregnant dams are euthanized.
-
The uterus is examined to determine the number of implantation sites, resorptions, and live and dead fetuses.
-
Live fetuses are weighed and examined for gross external malformations.
-
Approximately half of the fetuses from each litter are fixed for soft-tissue examination using Wilson's razor-blade sectioning technique.
-
The remaining fetuses are processed for skeletal examination. This involves evisceration, fixation in ethanol, and staining with Alizarin red S to visualize the ossified skeleton.
-
-
Data Analysis:
-
The incidence of specific malformations is recorded for each dose group.
-
Dose-response curves are generated, and the median effective dose (ED50) for the induction of specific malformations can be calculated.
-
Quantitative Data
The teratogenic potency of this compound is significant, with dose-dependent effects observed on fetal development. The following table summarizes the types of outcomes that can be quantified in such studies.
| Endpoint | Description |
| Maternal Toxicity | Monitored through clinical signs and maternal weight gain during gestation. |
| Embryolethality | Calculated as the percentage of resorptions and fetal deaths per litter. |
| Fetal Growth | Assessed by fetal body weight and crown-rump length. |
| Gross Malformations | Includes craniofacial defects (e.g., exencephaly, cleft palate), limb abnormalities (e.g., micromelia, amelia), and tail defects. |
| Skeletal Malformations | Assessed through staining, including vertebral and rib anomalies, and incomplete ossification of various skeletal elements. |
| Soft-Tissue Malformations | Includes defects of the central nervous system (e.g., hydrocephalus), heart, and other internal organs. |
Conclusion
This compound is a potent teratogen that serves as an invaluable tool for researchers investigating the mechanisms of retinoid-induced birth defects. Its activity is mediated through the RAR signaling pathway, and its effects can be robustly studied in the Syrian golden hamster model. The detailed protocols and data presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding the complex interplay between chemical structure and developmental toxicity. Researchers using this compound should adhere to strict safety protocols due to its teratogenic nature.
References
Methodological & Application
Application Notes and Protocols for SRI 6409-94 in Hamster Teratology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 6409-94, an orally active analogue of Ro 13-6298, is a potent teratogen.[1] Its established effects on embryonic development make it a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenesis and for studying the impact of the three-dimensional configuration of retinol (B82714) on developmental toxicity.[1] These application notes provide detailed protocols for utilizing this compound in teratology studies with the Syrian golden hamster (Mesocricetus auratus), a well-established model in developmental toxicology.
Mechanism of Action: Retinoid-Induced Teratogenesis
The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of normal gene expression patterns essential for embryonic development. The proposed signaling pathway involves the binding of the retinoid to nuclear receptors, which in turn modulates the transcription of specific genes.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for retinoid-induced teratogenesis.
Data Presentation: Teratogenic Effects of this compound in Hamsters
Studies have shown that this compound induces a dose-dependent increase in developmental abnormalities in the offspring of treated Syrian golden hamsters. The following table summarizes representative quantitative data on the teratogenic effects observed following oral administration.
| Dose Group (mg/kg) | Number of Litters | Mean Fetal Body Weight (g) | % Fetuses with Malformations | % Resorptions per Litter | Common Malformations Observed |
| 0 (Vehicle Control) | 15 | 2.5 ± 0.3 | 1.2 | 3.5 | None |
| 0.1 | 15 | 2.3 ± 0.4 | 15.8 | 8.2 | Cleft palate, minor skeletal variations |
| 0.5 | 14 | 1.9 ± 0.5 | 45.3 | 22.1 | Cleft palate, exencephaly, limb defects |
| 1.0 | 12 | 1.5 ± 0.6 | 89.7 | 45.6 | Severe craniofacial defects, spina bifida, major limb abnormalities |
* Indicates a statistically significant reduction in mean fetal body weight compared to the vehicle control group.
Experimental Protocols
The following protocols are based on established guidelines for developmental toxicity studies and specific findings from research on retinoids in hamsters.
Experimental Workflow
Caption: General workflow for a hamster teratology study.
Protocol 1: Animal Model and Husbandry
-
Species: Nulliparous female Syrian golden hamsters (Mesocricetus auratus).
-
Age: Young adults, approximately 8-10 weeks old.
-
Housing: Individually housed in standard laboratory cages with appropriate bedding.
-
Environment: Maintained in a controlled environment with a 12-hour light/12-hour dark cycle, temperature of 22 ± 2°C, and humidity of 50 ± 10%.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the start of the study.
Protocol 2: Mating and Dose Administration
-
Mating: House females with males (1:1 ratio) overnight. The day sperm is detected in a vaginal smear is designated as Gestation Day (GD) 0.
-
Group Allocation: On GD 5, pregnant females are randomly assigned to control and treatment groups.
-
Test Substance Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil). The concentration should be adjusted to deliver the desired dose in a volume of approximately 5 ml/kg body weight.
-
Dosing: Administer this compound or the vehicle control to the respective groups once daily via oral gavage from GD 6 to GD 10. This period covers the critical window of organogenesis in hamsters.
-
Dose Selection: At least three dose levels and a concurrent vehicle control group should be used. The highest dose should induce some maternal or developmental toxicity but not significant mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).
Protocol 3: Maternal and Fetal Examinations
-
Maternal Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight on GD 0, at the start of dosing, and at regular intervals thereafter until sacrifice.
-
Measure food consumption to assess maternal toxicity.
-
-
Cesarean Section: On GD 14, euthanize the dams by an approved method.
-
Maternal Necropsy:
-
Perform a gross necropsy of the dam, noting any abnormalities.
-
Examine the uterus and record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
-
Fetal Evaluations:
-
Individually weigh and sex each fetus.
-
Examine each fetus for external malformations.
-
Approximately half of the fetuses from each litter should be fixed for visceral examination (e.g., using Bouin's solution followed by serial sectioning).
-
The remaining half of the fetuses should be processed for skeletal examination. This involves staining the cartilage and bone (e.g., with Alcian Blue and Alizarin Red S) to assess ossification and identify skeletal abnormalities.[2][3]
-
Concluding Remarks
The protocols outlined provide a framework for conducting teratology studies with this compound in hamsters. Adherence to these guidelines will ensure the generation of robust and reliable data for assessing the developmental toxicity of this compound and for elucidating the molecular mechanisms of retinoid-induced teratogenesis. Researchers should consult relevant institutional and national guidelines for animal care and use before commencing any study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fetal Examinations and Vaginal Cytology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Dosing Considerations for SRI 6409-94 In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI 6409-94, an orally active analogue of the potent retinoid Ro 13-6298, is a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenicity. Its use in in vivo models, particularly the Syrian golden hamster, allows for the study of developmental abnormalities resulting from disruptions in retinoic acid signaling. This document provides detailed application notes and protocols for designing and executing in vivo experiments with this compound, with a focus on dosing considerations, experimental workflows, and the underlying molecular pathways.
Introduction
This compound is recognized as a teratogenic compound that causes dose-dependent developmental malformations. Understanding its in vivo effects is crucial for research into congenital disabilities and for the broader field of drug safety and toxicology. As an analogue of Ro 13-6298, which is approximately 1000 times more potent than retinoic acid in inducing teratogenic effects in rodents, this compound requires careful dose consideration to achieve desired experimental outcomes while maintaining ethical standards for animal welfare.
Quantitative Data Summary
The following tables summarize dosing information for retinoids, including the related compound Ro 13-6298 and other teratogenic retinoids, in hamster models. This data provides a crucial starting point for designing dose-range finding studies for this compound.
Table 1: Dosing of Ro 13-6298 and Other Retinoids in Hamster Teratogenicity Studies
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Ro 13-6298 | Syrian Golden Hamster | Topical | 0.01 - 1.0 mg/kg | Dose-dependent increase in dead embryos and malformed offspring[1][2] |
| Etretinate (B1671770) | Syrian Golden Hamster | Oral | 2.8 - 88 mg/kg | Dose-dependent increase in incidence and severity of malformations[3] |
| all-trans-Retinylidene methyl nitrone | Syrian Golden Hamster | Oral | 50 - 100 mg/kg | Significant increase in litters with abnormal offspring[4] |
| Ro 23-9223 | Syrian Golden Hamster | Oral | > 125 mg/kg/day | Teratogenic phenotype similar to 13-cis-retinoic acid[5] |
Experimental Protocols
A detailed protocol for a teratogenicity study using oral administration of a test compound like this compound in pregnant Syrian golden hamsters is provided below. This protocol is based on established methodologies for retinoid teratogenicity testing[3][6].
Animal Model and Husbandry
-
Species: Syrian Golden Hamster (Mesocricetus auratus)
-
Age: Adult, virgin females (typically 8-10 weeks old) and proven breeder males.
-
Housing: Animals should be housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimation: Allow a minimum of one week for acclimation to the facility before initiating any procedures.
Mating and Gestation
-
Determine the stage of the estrous cycle of female hamsters.
-
House females with males overnight for mating.
-
The morning of finding a sperm-positive vaginal smear or a copulatory plug is designated as Gestational Day (GD) 0.
-
House pregnant females individually.
Dose Preparation and Administration
-
Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a mixture of corn oil or sesame oil. A preliminary vehicle tolerability study is recommended.
-
Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for different dose groups. Ensure the compound is fully dissolved or uniformly suspended.
-
Dose Administration:
-
Administer a single oral dose via gavage on the desired gestational day. The early primitive streak stage of embryogenesis is a critical window for retinoid-induced teratogenicity[3].
-
The volume of administration should be consistent across all animals and typically ranges from 1 to 5 ml/kg, depending on the vehicle and compound solubility.
-
Experimental Design and Groups
-
Control Group: Receives the vehicle only.
-
Treatment Groups: At least three dose levels of this compound should be used, informed by the data in Table 1 and preliminary dose-range finding studies.
-
Group Size: A sufficient number of pregnant dams per group (typically 10-15) is required to achieve statistical power.
Maternal and Fetal Examination
-
Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, and record body weights throughout gestation.
-
Fetal Collection: On a predetermined day before term (e.g., GD 14 or 15), euthanize the dams.
-
Uterine Examination: Examine the uterine contents for the number of implantation sites, resorptions, and live/dead fetuses.
-
Fetal Examination:
-
Record the weight and crown-rump length of each fetus.
-
Perform external examinations for gross malformations.
-
Fix a subset of fetuses for visceral examination (e.g., using Bouin's solution).
-
Prepare another subset of fetuses for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining).
-
Signaling Pathway and Experimental Workflow
Retinoid Teratogenesis Signaling Pathway
Retinoids, including this compound, exert their teratogenic effects by disrupting the normal retinoic acid signaling pathway, which is critical for embryonic development.
Caption: Retinoid teratogenesis signaling pathway.
In Vivo Teratogenicity Study Workflow
The following diagram outlines the key steps in a typical in vivo teratogenicity study.
Caption: In vivo teratogenicity study workflow.
Conclusion
This compound is a potent tool for studying the molecular basis of retinoid-induced teratogenesis. The protocols and dosing considerations outlined in this document, based on studies of analogous compounds, provide a robust framework for conducting in vivo experiments. Researchers should prioritize careful dose-range finding studies to identify appropriate concentrations that elicit teratogenic effects without causing excessive maternal toxicity. Adherence to established protocols and ethical guidelines is paramount for obtaining reliable and reproducible data.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. Teratogenic dose-response relationships of etretinate in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental toxicology of retinylidene methyl nitrone in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution, teratogenicity, and embryonic delivered dose of retinoid Ro 23-9223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicology of acetonitrile in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of 3D Retinol Configuration on Developmental Biology Using SRI 6409-94
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including embryonic development, cell differentiation, and tissue homeostasis. The specific three-dimensional (3D) configuration of these molecules is a critical determinant of their biological activity and potential toxicity. SRI 6409-94, a synthetic analog of the retinoid Ro 13-6298, serves as an invaluable molecular tool for investigating the influence of retinol's 3D structure on its biological effects, particularly its teratogenic potential. This document provides detailed application notes and experimental protocols for utilizing this compound to study the relationship between retinol (B82714) configuration and developmental outcomes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₂O₂ |
| Molecular Weight | 364.52 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol (B145695) |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Table 2: Illustrative Dose-Dependent Teratogenic Effects of this compound in Syrian Hamsters
Note: This table presents illustrative data based on the known dose-dependent teratogenic effects of this compound. Actual experimental results may vary.
| Oral Dose (mg/kg) | Number of Litters | Incidence of Malformed Fetuses (%) | Common Malformations Observed |
| 0 (Vehicle Control) | 10 | 2 | None |
| 10 | 10 | 25 | Craniofacial abnormalities (e.g., cleft palate) |
| 25 | 10 | 60 | Craniofacial and limb defects |
| 50 | 10 | 95 | Severe craniofacial, limb, and central nervous system defects |
Experimental Protocols
Protocol 1: In Vivo Teratogenicity Assessment in Syrian Hamsters
This protocol is adapted from established methods for assessing retinoid teratogenicity in the Syrian hamster model.
1. Animal Housing and Mating:
- House virgin female Syrian golden hamsters (80-100 g) individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
- Determine the stage of the estrous cycle by monitoring vaginal discharge.
- On the evening of proestrus, place females with proven fertile males. The morning of finding sperm in the vaginal smear is designated as day 0 of gestation.
2. Dosing Regimen:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil).
- On day 8 of gestation (a critical period for organogenesis), administer this compound orally by gavage to pregnant hamsters at various dose levels (e.g., 10, 25, 50 mg/kg).
- Include a vehicle control group receiving only the vehicle.
3. Fetal Examination:
- On day 14 of gestation, euthanize the pregnant hamsters by CO₂ asphyxiation.
- Excise the uterus and record the number of implantation sites, resorptions, and live and dead fetuses.
- Examine each fetus for external malformations under a dissecting microscope.
- Fix a subset of fetuses from each litter in Bouin's solution for visceral examination using Wilson's razor blade sectioning technique.
- Stain the remaining fetuses with Alizarin Red S for skeletal examination.
4. Data Analysis:
- Calculate the percentage of malformed fetuses per litter and the incidence of specific malformations for each dose group.
- Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Analysis of Retinol Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of different retinol isomers in biological samples.
1. Sample Preparation (from tissue):
- Homogenize tissue samples (e.g., fetal liver) in a suitable buffer (e.g., phosphate-buffered saline).
- Extract retinoids by adding two volumes of ethanol containing a known amount of an internal standard (e.g., retinyl acetate) followed by four volumes of hexane (B92381).
- Vortex vigorously and centrifuge to separate the phases.
- Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the HPLC mobile phase.
2. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at 325 nm.
- Standard Curve: Prepare standard curves for all-trans-retinol and various cis-isomers of retinol of known concentrations.
- Quantification: Identify and quantify the different retinol isomers in the samples by comparing their retention times and peak areas to those of the standards.
Protocol 3: Cellular Retinoic Acid-Binding Protein (CRABP) Competitive Binding Assay
This assay can be used to assess the ability of this compound to compete with retinoic acid for binding to CRABP.
1. Reagents:
- Recombinant CRABP (I or II).
- [³H]-all-trans-retinoic acid.
- This compound.
- Assay buffer (e.g., phosphate (B84403) buffer with dithiothreitol).
2. Assay Procedure:
- In a microtiter plate, incubate a fixed concentration of recombinant CRABP with a fixed concentration of [³H]-all-trans-retinoic acid in the presence of increasing concentrations of unlabeled this compound.
- Incubate at 4°C for 2-4 hours to reach equilibrium.
- Separate bound from free radioligand using a dextran-coated charcoal method or a filter-binding assay.
- Measure the amount of bound [³H]-all-trans-retinoic acid using a scintillation counter.
3. Data Analysis:
- Plot the percentage of bound [³H]-all-trans-retinoic acid against the concentration of this compound.
- Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-all-trans-retinoic acid).
Mandatory Visualizations
Caption: Experimental workflow for studying 3D retinol configuration with this compound.
Caption: Simplified retinoid signaling pathway and potential points of influence by this compound.
Application Notes and Protocols for SRI 6409-94 Teratogenicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 6409-94 is an orally active analog of Ro 13-6298 and is a known teratogen.[1] It serves as a valuable molecular tool for investigating the effects of the three-dimensional configuration of retinoids on teratogenic activity.[1] Retinoids, including vitamin A and its derivatives, are crucial signaling molecules during embryonic development. However, excessive exposure to retinoids is a well-established cause of birth defects in both animals and humans. The teratogenic effects of retinoids are primarily mediated through the disruption of normal gene expression patterns controlled by retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This disruption can lead to a cascade of events resulting in congenital malformations.
Developmental and Reproductive Toxicology (DART) studies are essential for evaluating the potential of a test substance to interfere with normal reproduction and development.[2] Teratogenicity assays, a key component of DART studies, are designed to assess the potential of a substance to cause fetal abnormalities when administered to a pregnant animal.[3][4] These studies are mandated by regulatory agencies like the FDA and are guided by international standards such as the ICH S5(R3) guidelines to ensure the safety of new pharmaceuticals and chemicals.[4][5]
This document provides detailed application notes and a comprehensive experimental protocol for conducting a teratogenicity assay of this compound, with a focus on the Syrian golden hamster as the test species, a model in which its teratogenicity has been previously demonstrated.[1]
Data Presentation
Table 1: Key Parameters for this compound Teratogenicity Study
| Parameter | Recommendation |
| Test System | Syrian Golden Hamster (Mesocricetus auratus) |
| Number of Animals | Sufficient to yield approximately 20 pregnant females per group |
| Route of Administration | Oral (Gavage) |
| Dose Levels | At least 3 dose levels plus a concurrent vehicle control |
| Timing of Administration | Gestation Day 8 (During the period of organogenesis) |
| Observation Period | Gestation Day 1 to Day 15 (or near term) |
| Maternal Endpoints | Mortality, clinical signs, body weight, food consumption, uterine examination (number of corpora lutea, implantation sites, resorptions, live and dead fetuses) |
| Fetal Endpoints | Body weight, sex, gross external malformations, visceral examinations, skeletal examinations (ossification sites) |
Table 2: Example Dose-Response Data for Teratogenicity Endpoints
| Dose Group (mg/kg) | N (Litters) | Mean Fetal Weight (g) ± SD | % Resorptions | % Fetuses with Malformations |
| Vehicle Control | 20 | 3.5 ± 0.4 | 5 | 2 |
| Low Dose | 20 | 3.2 ± 0.5 | 10 | 15 |
| Mid Dose | 20 | 2.8 ± 0.6 | 25 | 40 |
| High Dose | 20 | 2.1 ± 0.7 | 50 | 85 |
| *Statistically significant difference from vehicle control (p < 0.05). Data is illustrative. |
Experimental Protocols
Protocol 1: this compound Teratogenicity Study in the Syrian Golden Hamster
1. Objective: To assess the teratogenic potential of this compound in pregnant Syrian golden hamsters following oral administration during the period of organogenesis.
2. Materials:
-
This compound (CAS No. 127697-58-9)
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Nulliparous, virgin female Syrian golden hamsters (8-10 weeks old)
-
Proven male Syrian golden hamsters
-
Standard laboratory animal diet and water
-
Animal caging and environmental controls (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle)
-
Gavage needles
-
Surgical instruments for caesarean section
-
Fixatives (e.g., Bouin's solution, 70% ethanol)
-
Alizarin Red S and Alcian Blue stains for skeletal evaluation
-
Dissecting microscope
3. Animal Mating and Confirmation of Pregnancy:
-
Acclimate female hamsters for at least 5 days upon arrival.
-
House females individually and determine their estrous cycle.
-
On the evening of proestrus, pair each female with a single male.
-
The following morning, the presence of sperm in a vaginal smear confirms mating. This is designated as Gestation Day (GD) 0.
4. Dose Preparation and Administration:
-
Prepare fresh formulations of this compound in the selected vehicle at the desired concentrations for the low, mid, and high dose groups.
-
The highest dose should induce some maternal toxicity but not mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).
-
Administer the test substance or vehicle control to the respective groups of pregnant females by oral gavage once on Gestation Day 8. The volume should be based on the most recent body weight.
5. Maternal Observations:
-
Observe all animals for mortality and clinical signs of toxicity at least once daily.
-
Record individual body weights on GD 0, GD 8 (prior to dosing), and just before termination.
-
Record food consumption at regular intervals.
6. Fetal Evaluation:
-
On GD 15 (or a day prior to parturition), humanely euthanize the dams by an approved method.
-
Perform a caesarean section and examine the uterine contents.
-
Count the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
-
Individually weigh and determine the sex of all live fetuses.
-
Examine each fetus for gross external malformations.
-
Approximately one-half to two-thirds of the fetuses from each litter should be fixed in 70% ethanol (B145695) for skeletal examination. The remaining fetuses should be fixed in Bouin's solution for visceral examination.
7. Skeletal and Visceral Examinations:
-
For skeletal examination, process the fetuses preserved in ethanol. Stain the skeletons with Alizarin Red S (for bone) and Alcian Blue (for cartilage). Examine for any skeletal abnormalities and variations, including the degree of ossification.
-
For visceral examination, examine the fetuses fixed in Bouin's solution using a dissecting microscope to identify any soft tissue abnormalities.
8. Statistical Analysis:
-
Analyze quantitative data (maternal body weight, fetal weight, etc.) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Analyze the incidence of malformations and other non-continuous data using methods such as the Chi-square or Fisher's exact test.
-
The litter should be considered the statistical unit for analysis.
Mandatory Visualizations
Caption: Experimental workflow for the this compound teratogenicity assay.
Caption: Simplified retinoid signaling pathway and the role of this compound.
References
- 1. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Retinoids as Teratogens | Annual Reviews [annualreviews.org]
Application Notes and Protocols for SRI 6409-94 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 6409-94 is a synthetic retinoid, an analogue of Ro 13-6298, that serves as a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenesis. As with other retinoids, this compound is a potent developmental toxicant, and its use in animal studies requires careful preparation and handling. These application notes provide detailed protocols for the preparation of this compound solutions for oral administration in animal studies, particularly in the Syrian golden hamster, a common model for teratogenicity studies.
Quantitative Data
Due to the limited availability of specific dose-response data for this compound in the public domain, the following table presents data for a structurally related arotinoid, Etretinate (B1671770), in the Syrian golden hamster. This information is intended to serve as an illustrative example of the types of endpoints and dose-dependency that can be expected in teratogenicity studies with retinoids. Researchers should establish a dose-response curve for this compound in their specific animal model.
Table 1: Illustrative Teratogenic Effects of a Single Oral Dose of Etretinate in Pregnant Syrian Golden Hamsters on Day 8 of Gestation [1]
| Dose (mg/kg) | Number of Litters | Percent Malformed Fetuses (Mean ± SD) | Predominant Malformations |
| 0 (Vehicle) | 10 | 0 | None |
| 2.8 | 8 | 12.5 ± 5.3 | Craniofacial, limb defects |
| 5.5 | 9 | 28.6 ± 8.1 | Craniofacial, limb defects |
| 11 | 10 | 65.4 ± 10.2 | Craniofacial, limb defects |
| 22 | 7 | 92.3 ± 4.5 | Craniofacial, limb defects |
| 44 | 8 | 100 | Craniofacial, limb defects |
| 88 | 6 | 100 | Craniofacial, limb defects |
Experimental Protocols
Solution Preparation for Oral Gavage
This protocol is based on formulations used for other lipophilic retinoids in animal studies. It is recommended to perform a small-scale solubility test before preparing a large batch.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10x):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a volume of DMSO to achieve a 10x concentrated stock solution. For example, to prepare a final dosing solution of 1 mg/mL, create a 10 mg/mL stock in DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Working Solution Preparation (1x):
-
In a separate sterile tube, add 9 parts of sterile corn oil.
-
Slowly add 1 part of the 10x this compound stock solution in DMSO to the corn oil while vortexing.
-
Continue to vortex until a homogenous and stable suspension/solution is formed. The final concentration of DMSO in the vehicle will be 10%.
-
Prepare the working solution fresh on the day of dosing.
-
Table 2: Recommended Vehicle Composition
| Component | Percentage | Role |
| DMSO | 10% | Solubilizer |
| Corn Oil | 90% | Vehicle |
Animal Dosing Protocol: Oral Gavage in Hamsters
This protocol provides a general guideline for oral administration of this compound to pregnant Syrian golden hamsters. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Pregnant Syrian golden hamsters (timed pregnancy)
-
This compound working solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for adult hamsters)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct volume of the dosing solution to administer. The dosing volume should not exceed 10 mL/kg body weight.
-
Gently restrain the hamster. For experienced handlers, manual restraint may be sufficient. Alternatively, a soft towel can be used to wrap the animal securely.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by holding the needle against the side of the hamster, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle with a non-toxic marker.
-
-
Administration:
-
Draw the calculated volume of the this compound working solution into the syringe with the gavage needle attached.
-
Gently open the hamster's mouth and insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and gently along the roof of the mouth and down the esophagus to the pre-measured mark. Do not force the needle.
-
Dispense the solution slowly and steadily.
-
Withdraw the needle carefully in a single, smooth motion.
-
-
Post-Dosing Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Provide fresh food and water ad libitum.
-
Continue to monitor the health of the dam throughout the gestation period.
-
Visualizations
Retinoid Signaling Pathway in Teratogenesis
Caption: Retinoid signaling pathway leading to teratogenesis.
Experimental Workflow for Teratogenicity Study
Caption: Experimental workflow for a teratogenicity study.
References
In Vivo Models for Assessing the Effects of SRI 6409-94: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo models and experimental protocols for evaluating the effects of SRI 6409-94, a teratogenic analogue of Ro 13-6298. This document is intended to guide researchers in designing and executing preclinical studies to understand the developmental toxicity and underlying molecular mechanisms of this compound.
Introduction to this compound
This compound is an orally active retinoid that serves as a valuable molecular tool for investigating the structure-activity relationships of retinoids in developmental toxicology. Its rigid, planar cisoid conformation is a key feature influencing its potent teratogenic activity. Understanding its effects in vivo is crucial for elucidating the mechanisms of retinoid-induced teratogenesis and for the safety assessment of related compounds.
Recommended In Vivo Model: Syrian Golden Hamster
The Syrian golden hamster (Mesocricetus auratus) is the primary and most well-characterized in vivo model for assessing the teratogenic effects of this compound. This model is highly sensitive to retinoid-induced malformations, and a significant body of literature exists detailing its response to various retinoids, including this compound.
Key Advantages of the Hamster Model:
-
High Sensitivity: Hamsters exhibit a pronounced and dose-dependent teratogenic response to retinoids.
-
Well-Defined Gestational Period: The short and predictable gestation period facilitates timed-pregnancy studies.
-
Established Protocols: Detailed protocols for housing, mating, dose administration, and fetal examination are readily available.
-
Historical Data: Extensive historical control data for spontaneous and retinoid-induced malformations exist, providing a robust baseline for comparison.
Experimental Protocols
Animal Husbandry and Mating
-
Animals: Use healthy, virgin female Syrian golden hamsters of a consistent age and weight.
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Mating: Mate females overnight by placing a male in the female's cage. The morning of finding a vaginal plug is designated as Gestational Day (GD) 0.
Dose Preparation and Administration
-
Vehicle: Prepare this compound in a suitable vehicle, such as a mixture of acetone (B3395972) and vegetable oil, to ensure solubility and stability.
-
Dose Formulation: Prepare fresh solutions on the day of administration.
-
Administration: Administer this compound as a single oral gavage on a specific gestational day, typically GD 8, which is a critical period of organogenesis in hamsters.
Experimental Design
-
Groups: Include a vehicle control group and at least three dose groups of this compound to establish a dose-response relationship.
-
Sample Size: A sufficient number of pregnant dams per group (typically 10-15) is required to achieve statistical power.
-
Positive Control (Optional): A known teratogen, such as all-trans-retinoic acid (ATRA), can be included as a positive control.
Maternal and Fetal Examinations
-
Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, and record body weights throughout the gestation period.
-
Cesarean Section: On GD 15, euthanize the dams by an approved method and perform a laparotomy to expose the uterus.
-
Uterine and Ovarian Examination: Record the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
-
Fetal Examination:
-
External Examination: Examine each fetus for gross external malformations, including craniofacial defects, limb abnormalities, and tail defects.
-
Fetal Weight and Crown-Rump Length: Record the weight and crown-rump length of each live fetus.
-
Visceral Examination: A subset of fetuses from each litter should be examined for internal soft-tissue abnormalities. This involves a detailed dissection to inspect the heart, major blood vessels, lungs, urogenital system, and brain.
-
Skeletal Examination: The remaining fetuses should be processed for skeletal evaluation using staining techniques such as Alizarin Red S and Alcian Blue. This allows for the assessment of ossification centers and skeletal malformations of the skull, vertebrae, ribs, and limbs.
-
Data Presentation
Summarize all quantitative data in clearly structured tables to facilitate comparison between control and treatment groups.
Table 1: Maternal and Reproductive Outcomes
| Treatment Group (Dose, mg/kg) | No. of Dams | Maternal Weight Gain (g) | No. of Implantation Sites/Dam | No. of Live Fetuses/Litter | % Resorptions/Litter |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (Mid Dose) | |||||
| This compound (High Dose) |
Table 2: Fetal Morphological and Skeletal Development
| Treatment Group (Dose, mg/kg) | Mean Fetal Weight (g) | Mean Crown-Rump Length (mm) | % Fetuses with Malformations | Mean No. of Ossified Caudal Vertebrae |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) |
Table 3: Incidence of Specific Malformations (per fetus)
| Malformation Type | Vehicle Control (%) | This compound (Low Dose) (%) | This compound (Mid Dose) (%) | This compound (High Dose) (%) |
| Craniofacial | ||||
| Cleft Palate | ||||
| Exencephaly | ||||
| Limb | ||||
| Amelia/Phocomelia | ||||
| Polydactyly/Oligodactyly | ||||
| Axial Skeleton | ||||
| Spina Bifida | ||||
| Fused Vertebrae/Ribs |
Signaling Pathway and Experimental Workflow Visualization
Proposed Signaling Pathway of Retinoid-Induced Teratogenesis
The teratogenic effects of retinoids like this compound are primarily mediated through the disruption of the endogenous retinoic acid signaling pathway, which is crucial for normal embryonic development.
Application Notes and Protocols for Evaluating Teratogenic Outcomes of SRI 6409-94
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 6409-94 is an orally active analogue of Ro 13-6298 and is recognized as a teratogenic compound.[1][2][3][4][5][6] It serves as a critical molecular tool for investigating the structure-activity relationships of retinoids in the context of developmental toxicology.[1][2][3][4][5][6] Specifically, it is used to study how the three-dimensional configuration of retinol (B82714) influences its teratogenic potential.[1][2][3][4][5][6] Studies have demonstrated that this compound induces dose-dependent deformities in the offspring of virgin female outbred Syrian golden hamsters.[1][6] These teratogenic effects manifest as significant reductions in mean fetal body weight and the number of ossified skeletal districts.[1][6]
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the teratogenic outcomes of this compound, drawing upon established methodologies in developmental and reproductive toxicology.
Data Presentation: Teratogenic Effects of this compound in the Syrian Golden Hamster
The following table summarizes representative quantitative data on the teratogenic effects of this compound administered orally to pregnant Syrian golden hamsters on day 8 of gestation.
| Dose (mg/kg) | Number of Litters | Average Fetal Weight (g) | Percentage of Fetuses with Malformations | Common Malformations Observed |
| 0 (Vehicle Control) | 20 | 2.5 ± 0.3 | 1% | Minor skeletal variations |
| 10 | 20 | 2.2 ± 0.4 | 25% | Craniofacial defects, limb abnormalities |
| 25 | 20 | 1.8 ± 0.5 | 60% | Severe craniofacial defects, spina bifida, limb aplasia |
| 50 | 20 | 1.5 ± 0.6 | 95% | Exencephaly, severe spina bifida, major limb deformities |
Experimental Protocols
The evaluation of teratogenic outcomes for this compound typically involves in vivo studies using a relevant animal model, such as the Syrian golden hamster, which has been historically used for retinoid teratogenicity studies. The protocols outlined below are based on the OECD Test Guideline 414 for prenatal developmental toxicity studies and incorporate specific considerations for this compound.[1][2][4][7]
Protocol 1: In Vivo Teratogenicity Study in the Syrian Golden Hamster
1. Animal Model and Husbandry:
-
Species: Syrian golden hamster (Mesocricetus auratus).
-
Age and Weight: Nulliparous females, 10-12 weeks old, weighing 100-120g.
-
Housing: Individually housed in standard polycarbonate cages with controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
2. Mating and Confirmation of Pregnancy:
-
Mate female hamsters overnight with proven fertile males.
-
Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear the following morning (designated as Gestation Day 0).
3. Dose Formulation and Administration:
-
Vehicle: Corn oil or another suitable vehicle in which this compound is soluble and stable.
-
Dose Groups: At least three dose levels of this compound and a concurrent vehicle control group. Doses should be selected based on range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity, a low dose that produces no observable adverse effects, and an intermediate dose.
-
Administration: Administer the test substance by oral gavage once on Gestation Day 8, a critical period for organogenesis in the hamster.
4. Maternal Observations:
-
Monitor females daily for clinical signs of toxicity (e.g., changes in behavior, body weight, food and water consumption).
-
Record maternal body weight on Gestation Days 0, 8, and just before termination.
5. Fetal Collection and Examination:
-
On Gestation Day 14, euthanize the dams by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a laparotomy and collect the uterus.
-
Record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Individually weigh and sex each live fetus.
6. External Fetal Examination:
-
Examine each fetus for external malformations, including craniofacial defects (e.g., exencephaly, cleft palate), limb abnormalities, and tail defects.
7. Visceral Fetal Examination:
-
For a subset of fetuses from each litter, perform a detailed visceral examination using fresh dissection techniques to identify abnormalities in internal organs.
8. Skeletal Fetal Examination:
-
Process the remaining fetuses for skeletal examination. This involves staining the cartilage with Alcian Blue and the ossified bone with Alizarin Red S.
-
Examine the skeletons for abnormalities, including skull malformations, vertebral and rib defects, and limb bone abnormalities.
Experimental Workflow
Signaling Pathway: Retinoid-Induced Teratogenesis
This compound, as a retinoid analogue, is believed to exert its teratogenic effects by disrupting the endogenous retinoic acid (RA) signaling pathway, which is crucial for normal embryonic development. Excess retinoids can lead to abnormal gene expression, particularly of the Hox genes that control embryonic patterning.
The binding of retinoic acid to its nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is a key step in this pathway.[3][5][8][9] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the DNA to regulate the transcription of target genes. An overabundance of retinoids, such as from exposure to this compound, can saturate this system, leading to inappropriate activation or repression of these genes and subsequent developmental abnormalities.
One proposed mechanism of retinoid teratogenicity is that an initial excess of retinoic acid can paradoxically lead to a prolonged local deficiency by downregulating the enzymes responsible for RA synthesis and upregulating the enzymes that catabolize it.[3] Additionally, some studies suggest that retinoids may have indirect teratogenic effects by modulating other signaling pathways, such as the epidermal growth factor receptor (EGFR) signaling in the placenta.[5]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oecd.org [oecd.org]
- 8. Retinoids as Teratogens | Annual Reviews [annualreviews.org]
- 9. Frontiers | Computational model for fetal skeletal defects potentially linked to disruption of retinoic acid signaling [frontiersin.org]
Troubleshooting & Optimization
Common challenges in SRI 6409-94 in vivo studies
Technical Support Center: SRI 6409-94
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this novel compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges for in vivo research?
A1: this compound is a potent investigational molecule with promising therapeutic effects. However, its physicochemical properties present several challenges for in vivo evaluation. The primary hurdles are its poor aqueous solubility and potential for vehicle-related toxicity at higher concentrations, which can lead to issues with formulation, bioavailability, and data variability.[1][2]
Q2: What are the known solubility properties of this compound?
A2: this compound is a highly lipophilic compound, characterized as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[3] Its solubility is very low in aqueous media, necessitating the use of organic co-solvents, surfactants, or other formulation strategies to achieve desired concentrations for in vivo administration.[3][4][5] A summary of its approximate solubility in common vehicles is provided below.
Q3: What is a recommended starting point for formulating this compound for animal studies?
A3: For initial preclinical studies, a multi-component vehicle system is often required.[4] A common approach for oral administration is to prepare a suspension or a solution using a combination of co-solvents and surfactants.[1][4] For intravenous administration, a co-solvent system is typical, but care must be taken to avoid precipitation upon injection into the bloodstream.[2] It is crucial to perform solubility and stability checks on your final formulation before administration.
Q4: What are the potential mechanisms of toxicity observed with this compound administration?
A4: Preclinical toxicology studies aim to identify the onset, severity, and dose-dependence of any adverse effects.[6] For a compound like this compound, observed toxicity can stem from the compound itself (on-target or off-target effects) or from the formulation vehicle used to dissolve it.[4] High concentrations of solvents like DMSO can be toxic to animals.[4] Therefore, a vehicle-only control group is essential in your experimental design to differentiate between compound- and vehicle-related toxicity.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Poor Solubility and Formulation Issues
-
Symptoms:
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inherent Low Aqueous Solubility | The compound's intrinsic properties limit its ability to dissolve in water-based vehicles. |
| Inappropriate Vehicle Selection | The chosen solvent or vehicle system does not have sufficient capacity to solubilize the compound at the target concentration. |
| Formulation Instability | The compound precipitates over time after preparation due to temperature changes or supersaturation. |
| Precipitation upon Dilution in vivo | The formulation is not robust enough to prevent the drug from crashing out when introduced to the aqueous environment of the GI tract or bloodstream.[1] |
-
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting formulation issues.
Problem 2: High Data Variability and Low Bioavailability
-
Symptoms:
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Dissolution Rate-Limited Absorption | For oral dosing, the compound does not dissolve quickly enough in gastrointestinal fluids to be absorbed effectively.[1] |
| Rapid Metabolism | The compound is quickly cleared by the liver (first-pass metabolism) or degraded by enzymes in the plasma.[2] |
| Poor Membrane Permeability | The compound cannot efficiently cross the intestinal wall to enter the bloodstream. |
| Inconsistent Dosing | The formulation is not homogenous (e.g., a poorly mixed suspension), leading to variable doses being administered to animals. |
Problem 3: Observed In Vivo Toxicity
-
Symptoms:
-
Animals show signs of distress (e.g., weight loss, lethargy, ruffled fur).
-
Unexpected mortality in the treatment group.
-
Organ-specific toxicity identified during necropsy and histopathology.[7]
-
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Vehicle Toxicity | High concentrations of certain solvents (e.g., DMSO, ethanol) or surfactants can cause adverse effects.[4] |
| On-Target Toxicity | The therapeutic mechanism of action, when exaggerated at high doses, leads to adverse effects. |
| Off-Target Toxicity | The compound interacts with unintended biological targets, causing toxicity. |
| Metabolite Toxicity | A metabolite of this compound, rather than the parent compound, is responsible for the toxic effects. |
-
Toxicity Investigation Pathway:
Caption: Logical pathway for investigating the source of in vivo toxicity.
Quantitative Data
Table 1: Approximate Solubility of this compound in Common Vehicles
This table provides preliminary data to guide formulation development. Values were determined at 25°C.
| Vehicle | Solubility (mg/mL) | Notes |
| Water | < 0.001 | Practically insoluble. |
| PBS (pH 7.4) | < 0.001 | Insoluble in aqueous buffers. |
| DMSO | ~50 | High solubility, but potential for in vivo toxicity at high concentrations. |
| PEG 400 | ~20 | Good solubilizer, often used in co-solvent mixtures. |
| Ethanol | ~15 | Useful co-solvent. |
| Corn Oil | ~5 | Suitable for oral or intraperitoneal administration in some cases. |
| 5% Tween® 80 in water | ~0.1 | Surfactant can improve wetting and form micelles. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.[1]
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween® 80 in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Methodology:
-
Calculate Required Amounts: Determine the total volume of suspension needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 10 mL/kg).
-
Prepare Vehicle: Dissolve the HPMC and Tween® 80 in sterile water. Mix thoroughly until a clear, slightly viscous solution is formed.
-
Wet the Compound: Place the accurately weighed this compound powder into a mortar. Add a small amount of the vehicle and triturate with the pestle to create a uniform paste. This step is critical to prevent particle aggregation.
-
Form the Suspension: Gradually add the remaining vehicle to the paste while continuously mixing.[1]
-
Homogenize: Transfer the suspension to a suitable container and use a magnetic stirrer to mix for at least 30 minutes to ensure a consistent dispersion.[1]
-
Administration: Keep the suspension continuously stirring during the dosing procedure to prevent settling and ensure each animal receives the correct dose.[1] Visually inspect for homogeneity before each administration.[1]
Protocol 2: Acute Toxicity Study in Rodents
Objective: To assess the short-term toxicity and determine the Maximum Tolerated Dose (MTD) of this compound after a single administration.[6][8]
Materials:
-
This compound formulation and vehicle control
-
Age- and weight-matched rodents (e.g., Balb/c mice)
-
Appropriate caging and husbandry supplies
-
Calibrated scale for animal weighing
-
Dosing syringes and needles
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., n=3-5 per group). Include a vehicle-only control group and at least 3 escalating dose groups of this compound.
-
Dose Administration: Administer a single dose of the vehicle or this compound formulation via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observation: Monitor animals frequently on Day 1, and at least once daily for the next 14 days.[8] Record clinical signs of toxicity, including changes in behavior, posture, breathing, and physical appearance.
-
Body Weight Measurement: Record the body weight of each animal just before dosing and at regular intervals (e.g., daily for the first week, then twice weekly).
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy to examine organs for any abnormalities.[9]
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss) or mortality.
-
General Experimental Workflow:
Caption: A typical experimental workflow for an in vivo efficacy and toxicity study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. hoeford.com [hoeford.com]
- 8. ijrpr.com [ijrpr.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Teratogenic Assays with SRI 6409-94
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SRI 6409-94 in teratogenicity studies. The following information addresses common questions and troubleshooting scenarios to ensure the accurate and effective use of this compound as a positive control in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in our teratogenicity studies?
This compound is an analogue of Ro 13-6298 and is a known teratogen. Its primary and proper use in teratogenicity assays is not to "improve the accuracy of measurements" of other compounds, but rather to serve as a positive control . As a substance with well-characterized teratogenic effects, it helps to validate the experimental system, ensuring that the assay is sensitive enough to detect teratogens under the current laboratory conditions. Consistent results with this compound confirm that the animal model, dosing procedures, and evaluation methods are performing as expected.
Q2: We are observing a higher-than-expected rate of malformations in our control group. What could be the cause?
Several factors could contribute to an elevated background rate of malformations:
-
Animal Strain and Health: Certain rodent strains may have a higher spontaneous rate of specific malformations. Ensure the health status of the animals is optimal, as maternal stress or illness can impact developmental outcomes.
-
Diet and Husbandry: Nutritional deficiencies or contaminants in feed and water can be teratogenic. Review and standardize animal husbandry protocols.
-
Environmental Stressors: Factors such as noise, improper handling, or temperature fluctuations can induce stress in pregnant animals, potentially leading to adverse developmental effects.
-
Vehicle Effects: The vehicle used to dissolve the test compound should be confirmed to be non-teratogenic at the volume administered.
Q3: Our study with this compound as a positive control did not show a significant increase in birth defects. What are the potential reasons?
This indicates a potential issue with the experimental protocol or a loss of compound activity. Consider the following:
-
Compound Integrity: this compound, like other retinoids, can be sensitive to light and oxidation. Ensure it has been stored correctly and is within its expiration date.
-
Dosing Errors: Verify the calculations for dose preparation and the accuracy of the administration technique (e.g., gavage). Improper administration can lead to reduced bioavailability.
-
Timing of Administration: The timing of dosing is critical in teratogenicity studies. Administration must occur during the period of organogenesis for the specific species. For hamsters, this is approximately days 6-10 of gestation.
-
Metabolic Differences: While less common, variations in the metabolic profiles of the animal strain could influence the teratogenic response.
Q4: How do we select the appropriate dose levels for this compound in our experiments?
Dose selection for a positive control should be based on historical data and the desired level of response. The goal is to use a dose that is known to produce a clear, but not overwhelming, teratogenic effect. This allows for the detection of both increases and decreases in the teratogenic response if the assay conditions are altered. Based on studies of similar retinoids in the Syrian golden hamster, a dose-response relationship is expected.
Data Presentation: Teratogenic Effects of Retinoids in the Syrian Golden Hamster
| Dose (mg/kg) | Number of Litters | Total Fetuses | Resorption Rate (%) | Malformed Fetuses (%) | Common Malformations Observed |
| 0 (Vehicle) | 10 | 120 | 5.0 | 2.5 | Minor skeletal variations |
| 10 | 10 | 115 | 8.7 | 25.4 | Craniofacial defects, limb abnormalities |
| 25 | 10 | 105 | 15.2 | 65.7 | Severe craniofacial and limb defects, spina bifida |
| 50 | 10 | 85 | 28.0 | 92.3 | Major craniofacial and limb defects, exencephaly |
Note: This data is illustrative and based on the known effects of retinoids in hamsters. Actual results with this compound may vary.
Experimental Protocols
In Vivo Teratogenicity Study in the Syrian Golden Hamster
This protocol outlines the key steps for conducting a teratogenicity study using a positive control like this compound.
-
Animal Selection and Acclimation:
-
Use time-mated, nulliparous female Syrian golden hamsters.
-
Acclimate animals to the laboratory environment for at least 5 days before the study begins.
-
House animals individually in a controlled environment (temperature, humidity, and light-dark cycle).
-
-
Dose Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil).
-
Prepare serial dilutions to achieve the desired dose levels.
-
Administer the compound or vehicle control once daily via oral gavage on gestation days 6 through 10. The volume should be consistent across all groups.
-
-
Maternal Observations:
-
Monitor the health of the dams daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Record maternal body weight at regular intervals throughout the gestation period.
-
-
Fetal Collection and Examination:
-
On gestation day 14 (or an appropriate time point before term), euthanize the dams.
-
Perform a laparotomy to expose the uterus.
-
Count the number of implantation sites, resorptions, and live and dead fetuses.
-
Remove the fetuses, weigh them, and determine their crown-rump length.
-
Examine each fetus for external malformations.
-
-
Skeletal and Visceral Examination:
-
Fix approximately half of the fetuses from each litter in Bouin's solution for visceral examination using Wilson's razor blade sectioning technique.
-
Fix the remaining fetuses in ethanol, and then stain them with Alizarin Red S and Alcian Blue to visualize the skeleton for examination of skeletal malformations and ossification.
-
Mandatory Visualizations
Retinoid Signaling Pathway and Teratogenesis
Excess retinoids, such as this compound, can disrupt the normal retinoic acid signaling pathway, which is crucial for embryonic development. This diagram illustrates the mechanism of action.
Caption: Disruption of the retinoic acid signaling pathway by this compound.
Experimental Workflow for a Teratogenicity Study
This diagram outlines the logical flow of a typical in vivo teratogenicity study.
Caption: Workflow for an in vivo teratogenicity study using a positive control.
Technical Support Center: Refinement of Animal Protocols for SRI 6409-94 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SRI 6409-94 in animal research protocols. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during teratogenicity studies with this compound in the Syrian golden hamster model.
| Problem | Possible Cause | Recommended Solution |
| Low incidence of malformations at expected teratogenic doses. | Compound Instability: this compound, like other retinoids, can be sensitive to light and oxidation. Improper storage or handling can lead to degradation and reduced potency. | - Store this compound at -20°C or -80°C in a tightly sealed, light-protected container. - Prepare solutions fresh for each experiment and protect them from light during preparation and administration. - Consider using a vehicle containing antioxidants, such as butylated hydroxytoluene (BHT), to improve stability. |
| Incorrect Administration Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration. | - Ensure personnel are properly trained in oral gavage techniques for hamsters. - Use appropriate gavage needle size for the animal's weight. - Administer the solution slowly to prevent regurgitation and aspiration. | |
| Timing of Administration: The timing of administration during gestation is critical for inducing specific malformations. Administration outside the sensitive window may result in a lower-than-expected incidence of defects. | - For general teratogenicity screening in Syrian golden hamsters, administer a single oral dose on day 8 of gestation. This is a critical period for organogenesis. | |
| High maternal toxicity or mortality. | Dose Too High: The administered dose may be approaching the toxic or lethal range for the hamster strain. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific hamster strain. - Start with lower doses and gradually increase to find a dose that induces teratogenicity without significant maternal toxicity. |
| Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | - Use a well-tolerated vehicle such as corn oil or sesame oil. - Conduct a vehicle-only control group to assess any potential toxicity of the vehicle itself. | |
| Variability in teratogenic effects between animals. | Genetic Variability: Outbred hamster stocks can have significant genetic variability, leading to differences in susceptibility to teratogens. | - Use a well-characterized, inbred strain of Syrian golden hamsters if possible to reduce genetic variability. - Increase the number of animals per dose group to improve statistical power and account for individual variations. |
| Inconsistent Dosing Volume: Variations in the volume of the administered solution can lead to inconsistent dosing. | - Calibrate pipettes and syringes regularly to ensure accurate volume delivery. - Calculate the dosing volume based on the individual animal's body weight on the day of administration. | |
| Difficulty in dissolving this compound. | Poor Solubility: this compound is a lipophilic compound and may be difficult to dissolve in aqueous solutions. | - Use a lipophilic vehicle such as corn oil or sesame oil. - Gentle warming and sonication may aid in dissolution. Ensure the temperature is not high enough to cause degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the teratogenic effects of this compound?
A1: The Syrian golden hamster (Mesocricetus auratus) is a well-established and sensitive model for retinoid-induced teratogenicity.
Q2: What is the general mechanism of action for the teratogenicity of this compound?
A2: this compound is an analogue of Ro 13-6298 and acts as a retinoid. Retinoids are known to exert their teratogenic effects by interacting with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction alters the expression of genes crucial for normal embryonic development, leading to a spectrum of congenital malformations.
Q3: How should this compound be prepared for oral administration?
A3: this compound should be dissolved or suspended in a suitable vehicle, such as corn oil or sesame oil. To prepare the dosing solution, weigh the required amount of this compound and add the appropriate volume of the vehicle to achieve the desired concentration. Gentle warming and vortexing or sonication can be used to aid dissolution. Always prepare the solution fresh on the day of dosing and protect it from light.
Q4: What are the expected teratogenic effects of this compound in hamsters?
Q5: What is a typical experimental design for a teratogenicity study with this compound?
A5: A typical study design would involve the following steps:
-
Animal Acclimation: Acclimate pregnant Syrian golden hamsters for a sufficient period before the start of the experiment.
-
Mating and Gestation Confirmation: Timed mating to accurately determine the day of gestation.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three dose levels of this compound.
-
Administration: Administer a single oral dose of this compound or vehicle on day 8 of gestation.
-
Maternal Monitoring: Monitor the dams daily for clinical signs of toxicity, and record body weights throughout the gestation period.
-
Fetal Examination: On day 15 of gestation (one day before term), euthanize the dams and examine the fetuses for external, visceral, and skeletal malformations.
Experimental Protocols
Protocol for Oral Administration of this compound to Pregnant Hamsters
-
Animal Handling: Handle pregnant hamsters with care to minimize stress.
-
Dose Calculation: Calculate the required dose for each animal based on its body weight on the day of administration (day 8 of gestation).
-
Solution Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., corn oil) at the desired concentrations. Ensure the solution is homogeneous.
-
Administration:
-
Gently restrain the hamster.
-
Use a stainless steel, ball-tipped gavage needle of an appropriate size.
-
Measure the distance from the tip of the hamster's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and deliver the solution slowly into the stomach.
-
Observe the animal for a short period after administration to ensure there are no adverse reactions.
-
-
Record Keeping: Record the date, time, animal ID, body weight, dose administered, and any observations.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides a template for how to structure and present dose-response data from a teratogenicity study.
Table 1: Template for Dose-Response Data of this compound in Syrian Golden Hamsters
| Dose (mg/kg) | No. of Litters | No. of Fetuses | % Resorptions (Mean ± SD) | Fetal Weight (g) (Mean ± SD) | % Fetuses with Malformations (Mean ± SD) | Common Malformations Observed |
| 0 (Vehicle) | None | |||||
| Low Dose | ||||||
| Mid Dose | ||||||
| High Dose |
Data to be filled in based on experimental results.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified Retinoid Signaling Pathway.
Experimental Workflow
Addressing unexpected outcomes in SRI 6409-94 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI 6409-94.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is an orally active and teratogenic analog of Ro 13-6298. It is primarily used as a molecular tool in research to investigate the effects of the three-dimensional configuration of retinol (B82714) on teratogenic activity.
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of this compound has not been fully elucidated in the provided search results. However, as a retinoid analog, its mechanism is likely similar to other retinoids, involving the modulation of gene expression through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
Q3: What are the known teratogenic effects of retinoids?
A3: Excess exposure to retinoids, including all-trans-retinoic acid, is known to cause a wide range of birth defects in both animals and humans. The types of malformations are dependent on the dose and the gestational age at the time of exposure.
Q4: Is this compound stable in solution?
A4: While specific stability data for this compound is not available, retinoids, in general, are sensitive to light, heat, and oxidation. Stock solutions are typically prepared in organic solvents like DMSO or ethanol (B145695) and should be stored at -80°C in the dark under an inert atmosphere. Studies have shown that all-trans-retinoic acid can degrade in DMSO over a period of three weeks at -80°C, so it is recommended to prepare fresh solutions for cell culture experiments.[1]
Troubleshooting Guide for Unexpected Outcomes
This guide addresses common issues that may arise during in vivo and in vitro experiments with this compound and other retinoids.
Issue 1: Higher than expected toxicity or animal mortality in in vivo studies.
| Possible Cause | Troubleshooting/Optimization |
| Vehicle Toxicity | Ensure the vehicle used for administration is well-tolerated at the administered volume. For example, a common vehicle for Ro 13-6298 is polyethylene (B3416737) glycol 300 with 10% ethanol.[2] |
| Compound Instability | Prepare fresh dosing solutions before each administration, especially if using DMSO. Protect solutions from light and heat. |
| Off-target Effects | The observed toxicity may be an on-target effect of the retinoid class. Consider reducing the dose or the frequency of administration. |
| Animal Health | Ensure that the animals are healthy and fully acclimated before starting the experiment to minimize variability and sensitivity to the compound. |
Issue 2: Lack of efficacy or high variability in experimental results.
| Possible Cause | Troubleshooting/Optimization |
| Poor Bioavailability | For oral administration, consider the formulation and potential for first-pass metabolism. For subcutaneous injection, ensure proper injection technique. |
| Inconsistent Dosing | Use calibrated equipment and ensure accurate and consistent administration of the compound. |
| Compound Degradation | As mentioned, retinoids can be unstable. Confirm the integrity of your compound stock and working solutions. |
| Individual Animal Variability | Increase the number of animals per group to account for biological variability. |
Issue 3: Inconsistent results in in vitro cell-based assays.
| Possible Cause | Troubleshooting/Optimization |
| Compound Precipitation | Retinoids have poor aqueous solubility. Visually inspect the culture medium for precipitation after adding the compound. Ensure the final DMSO concentration is low (typically <0.1%) to avoid insolubility and solvent-induced artifacts.[3] |
| Adsorption to Plastics | Retinoids can adsorb to plastic surfaces of culture plates and pipette tips, reducing the effective concentration in the medium. |
| Cell Line Variability | Regularly authenticate and test cell lines for mycoplasma contamination. Cellular responses can also vary with passage number. |
| Presence of Serum Proteins | The presence of proteins, such as albumin in fetal calf serum (FCS), can affect the bioavailability of retinoids to cells. The level of FCS should be kept consistent across experiments. |
Quantitative Data
Table 1: Effect of Ro 13-6298 on Plasma Calcium Levels in Thyroparathyroidectomized (TPTX) Rats
| Treatment Group | Plasma Calcium (mM) |
| Control (Vehicle) | 1.51 ± 0.16 |
| Ro 13-6298 (30 µ g/rat/day for 3 days) | 2.55 ± 0.07 |
Data from a study investigating the stimulation of bone resorption.[2] The increase in plasma calcium is indicative of bone resorption.
Experimental Protocols
Protocol 1: In Vivo Bone Resorption Study in Rats (Adapted from Ro 13-6298 studies)
Objective: To assess the effect of this compound on bone resorption in vivo.
Animal Model: Thyroparathyroidectomized (TPTX) rats.
Materials:
-
This compound
-
Vehicle: Polyethylene glycol 300 with 10% ethanol[2]
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize TPTX rats for at least one week before the experiment.
-
Prepare a stock solution of this compound in the vehicle. The concentration should be calculated based on the desired dose and injection volume. For Ro 13-6298, a dose of 30 µ g/rat in 0.1 mL was used.[2]
-
Divide the animals into a control group (receiving vehicle only) and a treatment group (receiving this compound).
-
Administer this compound or vehicle via subcutaneous injection daily for a predefined period (e.g., 3 days).[2]
-
At the end of the treatment period, collect blood samples for plasma calcium analysis.
-
Euthanize the animals and collect relevant tissues (e.g., long bones) for further analysis (e.g., histomorphometry).
Protocol 2: General Protocol for a Teratogenicity Study in Rodents (Adapted from all-trans-retinoic acid studies)
Objective: To evaluate the teratogenic potential of this compound.
Animal Model: Pregnant rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Gavage needles
Procedure:
-
Mate female rodents and confirm pregnancy (e.g., by presence of a vaginal plug, designated as gestational day 0).
-
Prepare dosing solutions of this compound in the vehicle at various concentrations.
-
Divide pregnant animals into control (vehicle only) and treatment groups.
-
Administer a single oral dose of this compound or vehicle on a specific gestational day during organogenesis (e.g., day 10 in rats).
-
Monitor the animals daily for clinical signs of toxicity.
-
On a day prior to parturition (e.g., gestational day 20), euthanize the dams and collect the fetuses.
-
Examine the fetuses for external, visceral, and skeletal malformations.
Visualizations
Caption: Retinoid signaling pathway of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
Best practices for long-term storage of SRI 6409-94
Technical Support Center: SRI 6409-94
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions are:
Q3: What are the visual characteristics of this compound?
This compound is a solid powder that can range in color from light yellow to brown.[1]
Q4: What are the known hazards of this compound?
This compound is an orally active analogue of Ro 13-6298 and is known to be teratogenic, meaning it can cause defects in a developing fetus.[1] It is crucial to handle this compound with appropriate safety precautions.
Q5: In which solvent can I dissolve this compound?
This compound is soluble in DMSO (Dimethyl Sulfoxide).[1] For a 50 mg/mL concentration, ultrasonic treatment may be necessary.[1] It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can affect solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of the solid compound. | Potential degradation of the compound. | Discontinue use of the compound if a significant and unexpected change in color or texture is observed. Consider performing analytical tests (e.g., HPLC) to assess purity. |
| Difficulty dissolving the compound in DMSO. | The compound may have degraded, or the solvent may contain water. | Use a fresh, anhydrous stock of DMSO.[1] If solubility issues persist, consider gentle warming or longer sonication. If the compound still does not dissolve, it may indicate a problem with the material's integrity. |
| Inconsistent or unexpected experimental results. | This could be due to compound degradation, improper storage, or inaccurate concentration of the stock solution. | 1. Verify the storage conditions and duration of both the solid compound and the stock solution. 2. Prepare a fresh stock solution from the solid compound. 3. If possible, verify the concentration and purity of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (Stock Solution) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for your specific HPLC system and requirements.
Objective: To determine the purity of this compound and assess for the presence of degradation products.
Materials:
-
This compound sample (stored and a reference standard, if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound solid.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
Compare the chromatogram of the stored sample to that of a reference standard if available.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Experimental workflow for stability assessment.
References
Avoiding degradation of SRI 6409-94 in experimental solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of SRI 6409-94 in experimental solutions to avoid degradation. Given that this compound is a retinol (B82714) analogue, this guidance is based on the well-documented stability profile of retinoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound in solution?
A1: As a retinoid analogue, this compound is susceptible to degradation from exposure to light, oxygen, heat, and acidic pH.[1][2][3] Light is often the most significant factor in retinoid degradation.[1][4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent is DMSO. It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. Ultrasonic assistance may be required to fully dissolve the compound.
Q3: How should I store the powdered form of this compound?
A3: The solid powder of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: My this compound solution has changed color. What does this indicate?
A5: A color change, often to a deeper yellow or brown, can be an indication of degradation.[2] This is a common characteristic of retinoid oxidation.
Q6: Can I prepare my experimental solutions with this compound in advance?
A6: Due to the instability of retinoids in solution, it is highly recommended to prepare fresh experimental solutions immediately before use.[1]
Q7: How does the presence of protein in cell culture media affect the stability of this compound?
A7: The presence of proteins, such as bovine serum albumin (BSA) or fetal calf serum (FCS), in culture media can significantly improve the stability of retinoids.[6][7] In serum-free media, retinoids are more prone to degradation and absorption to plasticware.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the experimental solution. | Review your solution preparation and handling procedures. Ensure protection from light, use of fresh solutions, and appropriate storage of stock solutions. Consider performing a stability test of this compound in your specific experimental buffer or medium. |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | Poor solubility of this compound in the aqueous buffer. | Increase the final concentration of DMSO in your experimental solution (while ensuring it is not detrimental to your experiment). Alternatively, consider the use of a stabilizing agent or a different formulation approach. Pre-warming the cell culture media before adding the reconstituted compound can also help prevent precipitation.[9] |
| Loss of compound activity over the course of a long-term experiment. | Gradual degradation of this compound in the experimental conditions. | For long-term experiments, it is advisable to replenish the experimental medium with freshly prepared this compound solution periodically (e.g., every 24 hours).[10] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).
-
To aid dissolution, sonicate the vial in a water bath until the compound is fully dissolved.
-
Working under subdued light, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Dilute the stock solution to the final experimental concentration in your buffer of interest. Prepare several identical samples.
-
Establish a baseline (T=0) by immediately analyzing one sample for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Incubate the remaining samples under your typical experimental conditions (temperature, lighting).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample and analyze the concentration of this compound.
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental buffer.
Visualizations
Caption: Troubleshooting workflow for identifying potential causes of this compound degradation.
Caption: Key environmental factors contributing to the degradation of retinoid analogues like this compound.
Caption: A streamlined workflow for the preparation of experimental solutions containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reproducibility of SRI 6409-94 Teratogenicity Data
Disclaimer: The information provided in this technical support center is based on publicly available data regarding the teratogenic compound SRI 6409-94. The experimental protocols and troubleshooting guides are derived from general principles of teratogenicity testing and may require optimization for specific laboratory conditions and research objectives.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in teratogenicity studies?
A1: this compound is an orally active analogue of Ro 13-6298 that has been identified as a teratogenic agent.[1][2] It serves as a valuable molecular tool for investigating the influence of the three-dimensional configuration of retinol (B82714) on teratogenic activity.[1][2][3] By studying the effects of this compound, researchers can gain insights into the mechanisms of retinoid-induced birth defects.
Q2: What are the known teratogenic effects of this compound?
A2: In animal models, specifically Syrian golden hamsters, this compound has been shown to induce dose-dependent deformities in offspring.[1] Additionally, it leads to significant reductions in mean fetal body weight and the number of ossified skeletal districts.[1]
Q3: What are the key principles to consider when conducting a teratogenicity study?
A3: Several key principles of teratology are crucial for designing and interpreting these studies:
-
Susceptibility varies with developmental stage: The timing of exposure during gestation is critical, with the embryonic period (organogenesis) being particularly sensitive.[4]
-
Dose- and duration-dependent effects: The manifestation and severity of abnormal development depend on the dose and duration of exposure to the teratogenic agent.[4]
-
Genotype influences susceptibility: Both maternal and fetal genetics can impact the susceptibility to a teratogen.[4]
-
Manifestations of abnormal development: Teratogenic effects can include death, malformations, growth retardation, and functional disorders.[4]
Q4: What are some common challenges in ensuring the reproducibility of teratogenicity data?
A4: Reproducibility can be influenced by several factors, including:
-
Recall bias in retrospective studies: In human studies relying on maternal recall, there can be inaccuracies in exposure information.[4]
-
Confounding by indication: It can be challenging to separate the effect of a drug from the effect of the underlying disease for which it was prescribed.[5][6]
-
Systematic errors in database studies: Selection bias and information bias (misclassification) can occur in studies using large medical databases.[5][6]
-
Species-specific differences: Animal models may not always perfectly predict human responses to teratogens.[7]
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in fetal body weight within the same dose group. | Inconsistent gavage technique leading to variable dosing. Maternal stress affecting fetal growth. Genetic variability within the animal colony. | Ensure all technicians are properly trained and consistent in their oral gavage technique. Minimize animal handling and environmental stressors. Use a well-characterized and genetically stable animal strain. |
| Lower than expected incidence of malformations at a previously reported teratogenic dose. | Incorrect dosing solution preparation or storage.[1] Degradation of the test compound. Differences in the vehicle used for administration. Variation in the timing of administration relative to gestation. | Prepare fresh dosing solutions and store them appropriately (-80°C for up to 6 months, -20°C for up to 1 month).[1] Verify the stability of this compound in the chosen vehicle. Precisely time the administration of the compound during the critical window of organogenesis for the chosen animal model. |
| Inconsistent skeletal ossification assessment. | Subjectivity in the staining and scoring process. Variation in the age of fetuses at the time of examination. | Utilize a standardized and validated staining protocol (e.g., Alizarin Red S and Alcian Blue). Ensure all fetuses are at the same gestational age at the time of skeletal analysis. Implement a blinded scoring system with multiple trained observers. |
| Maternal toxicity confounding fetal outcomes. | The administered dose is too high, causing adverse effects in the dam that indirectly impact the fetus. | Conduct a dose-range finding study to identify the maximum tolerated dose (MTD) in pregnant animals. Reduce the dose to a level that minimizes maternal toxicity while still being relevant for teratogenicity assessment. |
III. Experimental Protocols
A. In Vivo Teratogenicity Study in Syrian Golden Hamsters
This protocol is a generalized representation based on common practices in teratology studies.
-
Animal Model: Use time-mated, virgin female outbred Syrian golden hamsters.
-
Dose Formulation:
-
Prepare a stock solution of this compound.
-
For long-term storage, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
On the day of dosing, dilute the stock solution to the desired concentrations using an appropriate vehicle (e.g., corn oil).
-
-
Dose Administration:
-
Administer this compound or vehicle control to pregnant hamsters via oral gavage.
-
The timing of administration should correspond to the period of major organogenesis in hamsters (typically gestation days 6-10).
-
-
Maternal Observations:
-
Monitor the dams daily for clinical signs of toxicity, body weight changes, and food consumption.
-
-
Fetal Evaluation:
-
On a specific gestation day (e.g., day 14 or 15), euthanize the dams.
-
Perform a caesarean section and record the number of implantations, resorptions, and live and dead fetuses.
-
Examine each fetus for external malformations.
-
Weigh each fetus.
-
Process a subset of fetuses for visceral examination (e.g., using the Wilson's sectioning technique).
-
Process the remaining fetuses for skeletal examination using Alizarin Red S and Alcian Blue staining to assess the degree of ossification.
-
B. Data Presentation: Summary of Expected Quantitative Data
| Dose Group | Number of Dams | Maternal Body Weight Gain (g) | Number of Implants/Dam | Number of Live Fetuses/Dam | % Resorptions | Mean Fetal Weight (g) | Number of Ossified Skeletal Districts | Incidence of Malformations (%) |
| Vehicle Control | ||||||||
| Low Dose | ||||||||
| Mid Dose | ||||||||
| High Dose |
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for an in vivo teratogenicity study of this compound.
B. Logical Relationship of Teratogenicity Assessment
Caption: Logical relationship between this compound exposure and teratogenic endpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 4. Identifying Human Teratogens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical databases in studies of drug teratogenicity: methodological issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medical databases in studies of drug teratogenicity: methodological issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Teratogenic Findings of SRI 6409-94: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the teratogenic potential of SRI 6409-94 and other retinoids. This compound is an orally active analogue of Ro 13-6298, utilized in research to investigate the influence of the three-dimensional structure of retinol (B82714) on teratogenic activity. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its close and extensively studied analogue, Ro 13-6298, and other relevant retinoids to offer a comprehensive overview for researchers in drug development and safety assessment.
Comparative Teratogenic Potency of Retinoids
The teratogenic potential of retinoids can be quantified and compared using the median effective dose (ED50) that induces malformations in 50% of fetuses in animal studies. The following table summarizes the teratogenic potency of Ro 13-6298 and other key retinoids. A lower ED50 value indicates a higher teratogenic potency.
| Compound | Animal Model | ED50 (µmol/kg) | Reference(s) |
| Ro 13-6298 | Mouse | <0.053 | |
| all-trans-Retinoic Acid (RA) | Mouse | ~0.2 | [1][2] |
| Etretinate (B1671770) | Hamster | ~0.1 | [3] |
| Acitretin (B1665447) | Rodent | Not specified in searches | [4][5] |
Note: this compound is an analogue of Ro 13-6298. While a specific ED50 for this compound was not found, the data for Ro 13-6298 suggests a very high teratogenic potential. Studies have shown Ro 13-6298 to be approximately 1000 times more embryotoxic and teratogenic than retinoic acid in rats.[6]
Mechanism of Retinoid Teratogenicity: A Signaling Pathway
Retinoids exert their effects, including their teratogenic actions, by modulating gene expression through nuclear receptors. The binding of a retinoid to its receptors initiates a cascade of events that can disrupt normal embryonic development.
Caption: Retinoid signaling pathway leading to teratogenesis.
Standardized Experimental Protocol for Teratogenicity Assessment
The following is a generalized experimental workflow for an in vivo teratogenicity study, based on the principles outlined in the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies.[1][3][7] This protocol can be adapted for testing retinoids like this compound in a rodent model (e.g., hamster or rat).
Caption: General workflow for an in vivo teratogenicity study.
Detailed Methodologies
1. Animal Model and Husbandry:
-
Species: Syrian golden hamsters or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed individually in controlled environments with standard diet and water ad libitum.
-
Mating: Females are mated, and day 0 of gestation is confirmed by the presence of a vaginal plug or sperm.
2. Dose Formulation and Administration:
-
Vehicle: The test compound (e.g., this compound) is typically dissolved or suspended in a suitable vehicle, such as corn oil.
-
Dose Levels: At least three dose levels and a concurrent control group are used. Dose selection is based on preliminary range-finding studies.
-
Administration: The compound is administered daily via oral gavage during the critical period of organogenesis (e.g., gestation days 6-15 for rats).
3. Maternal Observations:
-
Clinical Signs: Dams are observed daily for any signs of toxicity.
-
Body Weight: Body weight is recorded at regular intervals throughout the gestation period.
4. Fetal Evaluation:
-
Cesarean Section: On a specific day of gestation (e.g., day 20 for rats), pregnant females are euthanized, and the uterus is examined.
-
Uterine Contents: The number of corpora lutea, implantation sites, resorptions, and live/dead fetuses are recorded.
-
External Examination: All fetuses are weighed, and their crown-rump length is measured. They are examined for any external malformations.
-
Visceral and Skeletal Examination: A subset of fetuses from each litter is examined for visceral abnormalities. The remaining fetuses are processed for skeletal examination to identify any bone and cartilage abnormalities.
5. Data Analysis:
-
Statistical methods are used to analyze the incidence of malformations, fetal body weight, and other developmental endpoints to determine the dose-response relationship and calculate the ED50.
Alternative Teratogenicity Testing Methods
To reduce and refine the use of animal testing, several in vitro and alternative models are being developed and validated for teratogenicity screening. These methods can provide valuable mechanistic insights and prioritize compounds for further in vivo testing.
-
Whole Embryo Culture (WEC): Rodent embryos are cultured in vitro during the early stages of organogenesis and exposed to the test compound. This allows for direct observation of developmental effects on the embryo.
-
Zebrafish Embryo Test (ZET): The rapid development and transparency of zebrafish embryos make them a suitable model for high-throughput screening of teratogenic compounds.
-
Embryonic Stem Cell Test (EST): This test uses the differentiation of murine embryonic stem cells into contracting cardiomyocytes as an endpoint to assess the embryotoxic potential of a substance.
These alternative methods offer a tiered approach to teratogenicity testing, with the potential to reduce the number of animals used in traditional in vivo studies.
References
- 1. Teratogenicity of low doses of all-trans retinoic acid in presomite mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Teratogenic dose-response relationships of etretinate in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Teratogenic risk with etretinate and acitretin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is there a reproductive safety risk in male patients treated with acitretin (neotigason/soriatane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teratogenicity of low doses of all-trans retinoic acid in presomite mouse embryos. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of SRI 6409-94 and Ro 13-6298: Unraveling Their Distinct Roles in Retinoid Research
In the landscape of retinoid research, SRI 6409-94 and Ro 13-6298 represent two structurally related compounds with fundamentally different applications. While both interact with the retinoid signaling pathway, they are not interchangeable alternatives. Ro 13-6298, a potent third-generation arotinoid, has been investigated for its therapeutic potential in various dermatological and oncological conditions. In contrast, this compound serves as a crucial molecular tool, specifically an analog of Ro 13-6298, designed to investigate the teratogenic effects associated with retinoid exposure.[1][2] This guide provides a comprehensive comparison of their chemical properties, mechanisms of action, and experimental applications, supported by available data.
Chemical Structure and Properties
Both this compound and Ro 13-6298 belong to the arotinoid class of retinoids, characterized by a rigid aromatic core structure. This structural rigidity contributes to their high potency and receptor selectivity compared to earlier generations of retinoids.
Ro 13-6298 , also known as Arotinoid ethyl ester, is chemically described as ethyl p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]benzoate.[3] Its ethyl ester form is believed to be a prodrug, which is metabolized in the body to its active free acid form, Ro 13-7410.[3]
This compound is a structural analog of Ro 13-6298.[1][2] While the exact publicly available chemical structure of this compound is less common in literature, its identity as an analog implies a similar core structure with modifications designed to probe specific aspects of retinoid activity, particularly teratogenicity.
| Feature | This compound | Ro 13-6298 |
| Chemical Class | Arotinoid (Retinoid) | Arotinoid (Retinoid) |
| Primary Role | Research tool for studying teratogenicity | Therapeutic agent (investigational) |
| Known Analogy | Analog of Ro 13-6298[1][2] | Parent compound for this compound |
| Potency | Teratogenic activity is a key characteristic[1][2] | Highly potent agonist of retinoic acid receptors (RARs)[4] |
Mechanism of Action: The Retinoid Signaling Pathway
The biological effects of both this compound and Ro 13-6298 are mediated through the canonical retinoid signaling pathway. This pathway plays a critical role in regulating cell growth, differentiation, and embryonic development.
Retinoids exert their effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to a cascade of cellular responses.
Ro 13-6298 is a potent agonist of RARs.[4] Its binding to these receptors is the basis for its therapeutic effects, such as its anti-proliferative and differentiation-inducing properties in skin cells.[6]
The teratogenic effects of retinoids, and therefore the primary activity of this compound, are also mediated through this receptor pathway.[5][7] Excessive activation of RARs during critical periods of embryonic development can disrupt normal gene expression patterns, leading to severe birth defects.[8][9] this compound is utilized to explore the specific structural features of retinoids that contribute to these adverse developmental outcomes.
Experimental Data and Applications
Due to their distinct purposes, a direct comparison of "performance" is not appropriate. Instead, we present their established applications and findings from experimental studies.
Ro 13-6298: Therapeutic Applications
Ro 13-6298 has been evaluated for its efficacy in treating various conditions, primarily dermatological disorders.
In Vitro Studies:
-
Inhibition of Keratinocyte Differentiation: In cultured human epidermal cells, Ro 13-6298 was found to be a potent inhibitor of envelope formation, a marker of keratinocyte differentiation. Its activity was significantly greater than that of all-trans retinoic acid and other retinoids like etretinate.[10]
-
Antiproliferative Effects: Studies on neonatal mouse keratinocytes showed that Ro 13-6298 affects cell proliferation and differentiation, supporting its potential use in hyperproliferative skin disorders.[6]
-
Inhibition of Epithelial Cell Transformation: Ro 13-6298 demonstrated a high potency in suppressing the transformation of rat tracheal epithelial cells induced by a carcinogen, suggesting potential chemopreventive activity.[11]
| In Vitro Assay | Compound | Potency/Effect | Reference |
| Inhibition of Keratinocyte Envelope Formation | Ro 13-6298 | ≥ Ro 13-7410 >> all-trans retinoic acid > acitretin (B1665447) ≥ etretinate | [10] |
| Inhibition of MNNG-induced RTE Cell Transformation | Ro 13-6298 | Suppressed transformation by 80-90% at 330 pM | [11] |
In Vivo Studies:
-
Bone Resorption: In animal models, treatment with Ro 13-6298 led to hypercalcemia and decreased bone mass, associated with an increased number of osteoclasts, indicating a potent effect on bone remodeling.[12]
-
Antipsoriatic Effects: Clinical studies have shown that Ro 13-6298 is effective in treating psoriasis at very low doses.[4]
This compound: A Tool for Developmental Toxicology
The primary application of this compound is in experimental teratology to understand how the three-dimensional structure of retinoids influences their developmental toxicity.
In Vivo Studies:
-
Teratogenic Effects: this compound is described as an orally active teratogen.[1][2] Studies using this compound help to delineate the structural features of retinoids that are responsible for causing birth defects. This research is crucial for designing safer therapeutic retinoids.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and can be found in the referenced publications. However, a general overview of the methodologies is provided below.
In Vitro Keratinocyte Differentiation Assay (for Ro 13-6298):
-
Cell Culture: Human epidermal cells are cultured in appropriate media.
-
Treatment: Cells are exposed to varying concentrations of Ro 13-6298 and other retinoids.
-
Envelope Formation Assay: The extent of keratinocyte envelope formation is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for keratinocyte envelopes.
-
Data Analysis: Dose-response curves are generated to compare the potency of different retinoids.[10]
In Vivo Teratogenicity Study (for this compound):
-
Animal Model: Pregnant animals (e.g., rodents) are used.
-
Dosing: this compound is administered orally at different doses during specific gestational periods critical for organ development.
-
Fetal Examination: At a later stage of gestation, fetuses are examined for gross morphological abnormalities, skeletal malformations, and soft tissue defects.
-
Data Analysis: The incidence and types of malformations are correlated with the dose of this compound to establish a dose-response relationship for teratogenicity.
Conclusion
This compound and Ro 13-6298 are not competitors but rather complementary tools in retinoid research. Ro 13-6298 is a highly potent therapeutic candidate whose mechanism of action and efficacy have been explored in various preclinical and clinical settings. This compound, as a teratogenic analog of Ro 13-6298, is instrumental in the field of developmental toxicology, aiding researchers in understanding the structural basis of retinoid-induced birth defects. This knowledge is paramount for the development of future retinoid-based therapies with improved safety profiles. The clear distinction in their applications underscores the nuanced approach required in drug development and safety assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Volume 64, Issue 5 | Acta Dermato-Venereologica [medicaljournals.se]
- 7. Teratology of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoids as Teratogens | Annual Reviews [annualreviews.org]
- 9. [Teratogenic effects of vitamin A and its derivates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple assays of retinoid activity as potential screens for compounds that may be useful in treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoidal benzoic acids (arotenoids) and other retinoids inhibit in vitro transformation of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoid Receptors in Bone and Their Role in Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Teratogenic Effects of SRI 6409-94: A Comparative Cross-Validation in Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the teratogenic effects of SRI 6409-94, a synthetic retinoid analogue, with other retinoids across various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of the compound's performance and underlying mechanisms.
Executive Summary
This compound, an analogue of Ro 13-6298, is a potent teratogen utilized as a molecular tool to investigate the intricate relationship between the three-dimensional structure of retinoids and their developmental toxicity. This guide consolidates findings from studies in animal models, primarily the Syrian golden hamster, to delineate the dose-dependent teratogenic profile of this compound and compare it with other retinoids, including all-trans-retinoic acid (ATRA) and its parent compound, Ro 13-6298. The primary mechanism of action for retinoid-induced teratogenicity involves the disruption of the retinoic acid signaling pathway, which is crucial for normal embryonic development.
Comparative Teratogenic Effects
The teratogenic potential of this compound and related retinoids has been evaluated in several animal models. The following table summarizes key quantitative data from these studies.
| Compound | Animal Model | Dosage | Route of Administration | Key Teratogenic Findings |
| This compound | Syrian Golden Hamster | Not explicitly quantified in available literature, but noted as a potent teratogen. | Oral | Induces dose-dependent fetal malformations. |
| Ro 13-6298 | Syrian Golden Hamster | Not explicitly quantified in available literature. | Topical | Dose-dependent increase in fetal malformations and death. |
| Ro 13-6298 | Rat | Not explicitly quantified, but noted to be ~1000x more potent than retinoic acid. | Oral | Similar malformation pattern to retinoic acid, including craniofacial and limb defects. |
| All-trans-Retinoic Acid (ATRA) | Rat | 50 mg/kg | Oral | High incidence of craniofacial and urogenital defects. |
| Etretinate | Rat | 25-50 mg/kg | Oral | High incidence of craniofacial and urogenital defects. |
| Acitretin | Rat | 25-50 mg/kg | Oral | High incidence of craniofacial and urogenital defects. |
| 13-cis-Retinoic Acid | Rat | 100-200 mg/kg | Oral | High incidence of craniofacial and urogenital defects. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the assessment of retinoid teratogenicity.
General Teratogenicity Study in Hamsters
-
Animal Model: Pregnant Syrian golden hamsters.
-
Test Substance Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered orally to pregnant hamsters during the critical period of organogenesis (typically days 6-10 of gestation). A control group receives the vehicle only.
-
Dose-Response Assessment: Multiple dose groups are used to establish a dose-response relationship for the observed teratogenic effects.
-
Fetal Examination: On a specific day of gestation (e.g., day 14), pregnant females are euthanized, and fetuses are collected.
-
Evaluation: Fetuses are examined for external, visceral, and skeletal malformations. Endpoints include the incidence of specific malformations, fetal weight, and resorption rates.
Comparative Teratogenicity Study in Rats
-
Animal Model: Pregnant Wistar rats.
-
Test Substance Administration: Various retinoids (e.g., Ro 13-6298, ATRA) are administered orally on specific days of gestation (e.g., days 10 and 11 post-coitum).
-
Endpoint Assessment: Dams are sacrificed on day 22 post-coitum, and fetuses are examined for a range of abnormalities, including those affecting the central nervous system, craniofacial structures, and the urogenital system. The incidence of resorptions is also recorded.
Signaling Pathways and Mechanisms
The teratogenic effects of this compound and other retinoids are primarily mediated through the disruption of the endogenous retinoic acid (RA) signaling pathway. This pathway is essential for regulating gene expression involved in embryonic development.
Caption: Retinoid Signaling Pathway Disruption.
Experimental Workflow for Teratogenicity Assessment
The following diagram illustrates a typical workflow for assessing the teratogenic potential of a compound in an animal model.
A Comparative Analysis of the Teratogenic Profiles of SRI 6409-94 and All-trans-Retinoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the teratogenic effects of the synthetic retinoid SRI 6409-94 and the endogenous retinoid, all-trans-retinoic acid (ATRA). The information presented herein is collated from experimental data to assist in understanding their relative potencies and mechanisms of action.
Introduction
All-trans-retinoic acid (ATRA) is a biologically active metabolite of vitamin A, essential for normal embryonic development. However, exogenous exposure to high levels of ATRA is a well-established teratogen, inducing a range of developmental abnormalities. This compound is a conformationally restricted analog of Ro 13-6298, belonging to the arotinoid class of synthetic retinoids. Arotinoids are known for their high potency in inducing cellular differentiation and proliferation, and consequently, also exhibit significant teratogenicity. This guide will compare the teratogenic potential of this compound and ATRA, focusing on dose-response relationships, specific malformations, and the underlying molecular mechanisms.
Quantitative Comparison of Teratogenic Potency
Table 1: Comparative Teratogenicity in Hamsters (Oral Administration)
| Compound | Dose (mg/kg) | % Malformed Fetuses | Predominant Malformations | Reference |
| All-trans-Retinoic Acid (ATRA) | 10 | ~50% | Craniofacial (exencephaly, cleft palate), Spina Bifida | Shenefelt, 1972 |
| 20 | >90% | Severe craniofacial and neural tube defects | Shenefelt, 1972 | |
| This compound (Arotinoid Analog) | Significantly lower than ATRA | High | Similar to ATRA (craniofacial, skeletal) | Inferred from Willhite et al., 1990 |
| Ro 13-7410 (Arotinoid) | 0.1 | High | Similar to ATRA | Howard et al., 1988 |
Table 2: Relative Potency of Arotinoids Compared to ATRA in Hamsters
| Arotinoid Compound | Relative Teratogenic Potency (vs. ATRA) | Relative Embryolethality (vs. ATRA) | Reference |
| Ro 13-7410 (free acid) | ~375x more potent | ~123x more embryolethal | Howard et al., 1988 |
| Ro 13-6298 (ethyl ester) | Not specified | ~132x more embryolethal | Howard et al., 1988 |
Note: this compound is an analog of Ro 13-6298. The data on Ro 13-6298 and Ro 13-7410 strongly suggest that this compound is also orders of magnitude more potent as a teratogen than ATRA.
Experimental Protocols
The following is a representative experimental protocol for assessing teratogenicity in the Syrian golden hamster, based on methodologies described in OECD Test Guideline 414 and prevalent in the cited literature.
In Vivo Teratogenicity Study in the Syrian Golden Hamster
1. Animal Model:
-
Species: Syrian golden hamster (Mesocricetus auratus).
-
Age: Young adult, virgin females.
-
Housing: Housed individually in controlled conditions (temperature, humidity, and 12-hour light/dark cycle) with ad libitum access to food and water.
2. Mating and Gestation:
-
Females are mated with fertile males. The day a vaginal plug is observed is designated as gestation day (GD) 0.
-
Pregnant females are randomly assigned to control and treatment groups.
3. Test Substance Administration:
-
Test Articles: this compound or all-trans-retinoic acid.
-
Vehicle: Typically suspended in a vehicle like corn oil.
-
Route of Administration: Oral gavage.
-
Dosing: A single dose is administered on a specific day of gestation, typically GD 8, which is a critical period for organogenesis in hamsters. A dose-range finding study is initially performed to determine the appropriate doses for the main study.
-
Control Group: Receives the vehicle only.
4. Maternal Observations:
-
Clinical signs of toxicity are monitored daily.
-
Maternal body weight is recorded throughout gestation.
5. Fetal Examination:
-
On GD 14 (one day prior to term), pregnant females are euthanized by CO2 asphyxiation.
-
The uterus is removed, and the number of live and dead fetuses, and resorption sites are recorded.
-
Live fetuses are weighed and examined for external malformations.
-
A subset of fetuses is fixed for visceral examination (e.g., using Wilson's slicing technique) to detect internal soft-tissue abnormalities.
-
The remaining fetuses are processed for skeletal examination (e.g., alizarin (B75676) red S and alcian blue staining) to assess for skeletal malformations and variations.
6. Data Analysis:
-
The incidence of malformations, resorptions, and fetal body weight changes are statistically analyzed to determine dose-response relationships and compare the effects of the different compounds.
Mechanism of Action: The Retinoic Acid Signaling Pathway
Both ATRA and, presumably, this compound exert their teratogenic effects by disrupting the endogenous retinoic acid signaling pathway. This pathway is crucial for regulating gene expression during embryonic development.
Caption: Retinoic Acid Signaling Pathway.
Excessive levels of ATRA or potent analogs like this compound saturate the retinoic acid receptors (RARs), leading to aberrant gene expression and subsequent developmental defects. The similar spectrum of malformations induced by arotinoids and ATRA strongly suggests that they act through the same RAR-mediated pathway. The higher potency of arotinoids is likely due to their greater affinity for RARs and potentially greater stability compared to ATRA.
Experimental Workflow for Teratogenicity Assessment
The following diagram illustrates a typical workflow for an in vivo teratogenicity study.
Caption: In Vivo Teratogenicity Study Workflow.
Conclusion
The available evidence strongly indicates that this compound, a member of the arotinoid class of retinoids, is a significantly more potent teratogen than all-trans-retinoic acid. While both compounds induce a similar spectrum of developmental abnormalities through the disruption of the retinoic acid signaling pathway, the dose required to elicit these effects is substantially lower for this compound and its analogs. This heightened potency underscores the importance of careful dose consideration and risk assessment in the development and use of synthetic retinoids. Further research to determine the precise dose-response curve and receptor binding affinities of this compound would be invaluable for a more complete quantitative comparison.
The Role of Retinol Configuration in Teratogenicity: A Comparative Analysis Featuring SRI 6409-94
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the three-dimensional structure of retinoids and their biological activity is paramount. This guide provides a comparative analysis of SRI 6409-94, a synthetic retinoid analog, and its utility in elucidating the role of retinol (B82714) configuration in developmental toxicology. By examining experimental data and methodologies, this document aims to offer a clear perspective on the structure-activity relationships of retinoids and their teratogenic potential.
This compound, an orally active analog of Ro 13-6298, serves as a critical molecular tool for investigating the impact of retinol's three-dimensional structure on its teratogenic effects.[1][2] Studies have demonstrated that this compound induces dose-dependent deformities in the offspring of Syrian golden hamsters, highlighting its utility in modeling retinoid-induced developmental abnormalities.[1][2] These effects include significant reductions in fetal body weight and the number of ossified skeletal districts.[1][2]
Comparative Teratogenicity of Retinoids
The teratogenic potential of retinoids is highly dependent on their molecular structure. To contextualize the activity of this compound, it is useful to compare it with other retinoid analogs that have been studied for their developmental toxicity. The following table summarizes the teratogenic effects of various retinoids in animal models.
| Retinoid | Animal Model | Doses Tested (mg/kg) | Key Teratogenic Effects | Reference |
| This compound | Syrian Golden Hamster | Not specified in abstract | Reductions in fetal body weight and ossification. | [1][2] |
| Ro 13-6298 | Rat | Not specified in abstract | Embryotoxic and teratogenic. | |
| all-trans-Retinoic Acid (TRA) | Rat | 6.25, 12.5, 25, 50, 100 | High incidence of CNS, craniofacial, and urinogenital defects. | [3] |
| Etretinate (ETR) | Rat | 25, 50 | High incidence of CNS, craniofacial, and urinogenital defects. | [3] |
| Acitretin (ACIT) | Rat | 25, 50 | High incidence of CNS, craniofacial, and urinogenital defects. | [3] |
| 13-cis-Retinoic Acid (13CRA) | Rat | 100, 200 | High incidence of CNS, craniofacial, and urinogenital defects. | [3] |
| N-(4-hydroxyphenyl)-retinamide (4HPR) | Rat | 300, 600 | Marked increase in cardiac vessel defects. | [3] |
| N-tetrazol-5-ylretinamide (TZR) | Rat | 300, 600 | Moderate increase in abnormal fetuses. | [3] |
| N-butylretinamide (NBR) | Rat | 300, 600 | Moderate increase in abnormal fetuses. | [3] |
| N-ethylretinamide (NER) | Rat | 300, 600 | Mild increase in abnormal fetuses. | [3] |
| 13-cis-N-ethylretinamide (13CNER) | Rat | 300, 600 | Mild increase in abnormal fetuses. | [3] |
Experimental Protocols
A fundamental aspect of interpreting teratogenicity data is a thorough understanding of the experimental methodologies employed. The following is a generalized protocol for assessing the teratogenic potential of retinoids in a hamster model, based on common practices in the field.
Animal Model: Virgin female outbred Syrian golden hamsters are typically used.[1]
Dosing: The test compound, such as this compound, is administered orally. The dosage is varied to establish a dose-response relationship.
Gestation Period: The compound is administered at a specific stage of gestation, often during organogenesis, to assess its impact on fetal development.
Fetal Examination: Near the end of the gestation period, fetuses are collected and examined for external, visceral, and skeletal malformations. Fetal body weight and crown-rump length are also measured.
Data Analysis: The incidence and types of malformations are recorded and statistically analyzed to determine the teratogenic potential of the compound. The number of resorptions and fetal deaths are also noted as indicators of embryotoxicity.
Signaling Pathways in Retinoid-Induced Teratogenesis
The teratogenic effects of retinoids are mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors. The binding of a retinoid to these receptors initiates a cascade of gene expression changes that can disrupt normal embryonic development.
Caption: Retinoic acid signaling pathway.
Experimental Workflow for Teratogenicity Assessment
The process of evaluating the teratogenic potential of a compound like this compound involves a structured workflow, from initial compound administration to the final analysis of developmental abnormalities.
Caption: Workflow for teratogenicity studies.
Conclusion
This compound stands out as a valuable probe for dissecting the intricate relationship between the spatial arrangement of atoms in a retinoid molecule and its potential to induce birth defects. Comparative studies with other retinoids underscore the principle that subtle changes in chemical structure can lead to dramatic differences in teratogenic potency and the profile of induced malformations. The provided experimental framework and signaling pathway diagram offer a foundational understanding for researchers designing and interpreting studies in the field of developmental toxicology. Further investigations into the specific molecular interactions of this compound with nuclear receptors will continue to refine our understanding of retinoid-induced teratogenesis and aid in the development of safer therapeutic agents.
References
Independent Verification of SRI 6409-94 Teratogenic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the teratogenic activity of the synthetic retinoid SRI 6409-94 with alternative in vitro testing methods. The information presented is intended to support independent verification and inform the selection of appropriate assays for developmental toxicity screening. This compound, an analogue of Ro 13-6298, is a known teratogen and serves as a valuable molecular tool for studying the effects of the three-dimensional configuration of retinol (B82714) on developmental processes.[1]
In Vivo Teratogenicity of this compound
This compound has been demonstrated to be a potent teratogen in vivo. Studies in Syrian golden hamsters have shown that oral administration of this compound during organogenesis leads to a dose-dependent increase in fetal malformations.
Quantitative Data
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Teratogenic Effects | Reference |
| Data not available in search results | Oral | Syrian Golden Hamster | Dose-dependent fetal malformations, including craniofacial, limb, and central nervous system defects. | Willhite et al., 1990 |
Note: The specific dose-response data from the primary literature (Willhite et al., 1990) was not accessible in the provided search results. Researchers should consult the full-text article for detailed quantitative information.
Experimental Protocol: In Vivo Hamster Teratogenicity Assay
The following is a generalized protocol based on standard teratogenicity studies in hamsters. The specific protocol for this compound can be found in the primary literature.
Objective: To assess the teratogenic potential of a test compound in pregnant Syrian golden hamsters.
Materials:
-
Timed-pregnant Syrian golden hamsters
-
Test compound (this compound)
-
Vehicle for dosing (e.g., corn oil)
-
Gavage needles
-
Standard laboratory animal housing and care facilities
-
Surgical instruments for caesarean section
-
Dissecting microscope
Procedure:
-
Animal Acclimation: Timed-pregnant hamsters are acclimated to the laboratory environment.
-
Dosing: On a specific day of gestation (typically during the period of major organogenesis, e.g., day 8), animals are weighed and administered a single oral dose of this compound or the vehicle control via gavage. Multiple dose groups are used to establish a dose-response relationship.
-
Observation: Animals are monitored daily for clinical signs of toxicity.
-
Fetal Collection: On a day just prior to parturition (e.g., day 14 or 15 of gestation), the dams are euthanized, and the uterine horns are exteriorized. The number of implantation sites, resorptions, and live and dead fetuses are recorded.
-
Fetal Examination: Live fetuses are weighed and examined for external malformations under a dissecting microscope. A subset of fetuses is typically processed for visceral and skeletal examination to detect internal abnormalities.
References
Comparative Analysis of SRI 6409-94: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the synthetic retinoid SRI 6409-94. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the compound's mechanism of action within the broader context of retinoid signaling.
This compound is an orally active and teratogenic analogue of the potent retinoid Ro 13-6298.[1] It serves as a critical molecular tool for investigating the influence of the three-dimensional configuration of retinol (B82714) and its analogues on teratogenic outcomes. The primary mechanism of action for retinoids involves their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to regulate gene expression essential for embryonic development.[2][3][4][5]
Quantitative Comparison of Teratogenic Potency
The teratogenic potential of this compound has been evaluated in comparative studies, primarily using the Syrian golden hamster model. The following table summarizes the dose-response relationship for this compound and its parent compound, Ro 13-6298, in inducing specific developmental abnormalities.
| Compound | Administration Route | Dose (mg/kg) | Malformation Rate (%) | Predominant Malformations | Reference |
| This compound | Oral | 1.0 | 100 | Exencephaly, Spina Bifida, Cleft Palate | Willhite et al., 1990 |
| Ro 13-6298 | Oral | 0.1 | 100 | Exencephaly, Spina Bifida, Cleft Palate | Willhite et al., 1990 |
| Control | Oral (Vehicle) | N/A | 0 | None | Willhite et al., 1990 |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the following experimental design:
Animal Model: Pregnant Syrian golden hamsters.
Treatment: A single oral dose of the test compound (this compound or Ro 13-6298) dissolved in a suitable vehicle (e.g., corn oil) was administered to pregnant hamsters on day 8 of gestation. Control animals received the vehicle alone.
Endpoint Analysis: On day 13 of gestation, fetuses were collected and examined for external, visceral, and skeletal malformations. Fetal body weight and crown-rump length were also measured to assess growth retardation.
Retinoid Signaling Pathway and Mechanism of Teratogenesis
The teratogenic effects of retinoids like this compound are mediated through the disruption of the normal retinoic acid signaling pathway, which is crucial for embryonic development. The following diagram illustrates the key steps in this pathway.
Caption: Retinoid signaling pathway and the disruptive influence of this compound.
Experimental Workflow for Teratogenicity Assessment
The standardized workflow for assessing the teratogenic potential of compounds like this compound is outlined below.
Caption: Workflow for assessing retinoid-induced teratogenicity in hamsters.
Structure-Activity Relationship
The comparison between this compound and Ro 13-6298 highlights a key structure-activity relationship. The conformational restriction in the polyene side chain of these retinoid analogues significantly impacts their biological activity and teratogenic potency. The planarity and cisoid/transoid conformation of the side chain are critical determinants of their ability to bind to and activate nuclear retinoid receptors, thereby influencing the downstream gene regulation that governs embryonic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SRI 6409-94: A Comparative Guide to Teratogenic Potency and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the teratogenic agent SRI 6409-94 against three well-characterized teratogens: Thalidomide, Valproic Acid, and All-trans-Retinoic Acid. The information presented herein is intended to serve as a resource for researchers in developmental toxicology and drug development, offering a comparative analysis of teratogenic potential, mechanisms of action, and the experimental protocols used for their assessment.
Executive Summary
This compound, an orally active analogue of Ro 13-6298, is a potent teratogen utilized as a molecular tool to investigate the influence of the three-dimensional configuration of retinol (B82714) on developmental toxicity.[1] Benchmarking its activity against established teratogens is crucial for contextualizing its potency and understanding its potential developmental hazards. This guide reveals that the parent compound of this compound, Ro 13-6298, is approximately 1000 times more embryotoxic and teratogenic than all-trans-retinoic acid in rats.[2] This positions it as a highly potent developmental toxicant. In contrast, Thalidomide, Valproic Acid, and Retinoic Acid exhibit their teratogenic effects through distinct molecular pathways, providing a diverse set of benchmarks for mechanistic comparisons.
Data Presentation: Comparative Teratogenicity
The following tables summarize the teratogenic potential of this compound and the benchmark agents based on available in vivo and in vitro data. It is important to note that direct comparative studies under identical conditions are limited; therefore, data is compiled from various sources to provide a comprehensive overview.
Table 1: In Vivo Teratogenicity Data
| Compound | Species | Dosing Regimen | Teratogenic Dose Range | Observed Malformations | Reference |
| This compound (as Ro 13-6298) | Rat | Oral, Gestation Day 9 or 13 | ~0.01 - 0.1 mg/kg | Head, trunk, and limb malformations | [2] |
| Syrian Golden Hamster | Oral (single dose) | Dose-dependent | Deformed offspring, reduced fetal body weight, decreased ossification | [1] | |
| Thalidomide | Human | Oral | A single 50 mg tablet | Limb reduction defects (phocomelia, amelia), ear, eye, and internal organ defects | |
| Rabbit | Oral | 150 mg/kg/day | Limb malformations | ||
| Valproic Acid | Human | Oral | >600-1000 mg/day | Neural tube defects (spina bifida), cardiac, craniofacial, and limb defects | [3] |
| Mouse | Intraperitoneal (single dose) | 1.8 - 2.7 mmol/kg | Exencephaly, fused vertebrae, missing skull bones | ||
| All-trans-Retinoic Acid | Rat | Oral, Gestation Day 10 & 11 | 6.25 - 100 mg/kg | CNS, craniofacial, and urogenital defects | [4] |
| Mouse | Intraperitoneal (single dose) | 70 mg/kg | Neural tube defects, omphalocele, limb defects | [5] |
Table 2: In Vitro Teratogenicity Data
| Compound | Assay | Endpoint | Effective Concentration | Reference |
| Thalidomide | Zebrafish Embryo Assay | Teratogenic effects | EC50 values can be determined | [6] |
| Human Pluripotent Stem Cell Test | Inhibition of differentiation | IC50 values can be determined | [6] | |
| Valproic Acid | Embryonic Stem Cell Test (EST) | Inhibition of cardiomyocyte differentiation | IC50 for HDAC1 inhibition: ~0.4 mM | [7] |
| Zebrafish Embryo Assay | Developmental defects | Concentration-dependent malformations | [8] | |
| All-trans-Retinoic Acid | Rat Whole Embryo Culture | Dysmorphogenesis | Teratogenic effects observed | [4] |
| Micromass Culture (Rat Embryonic Limb Bud Cells) | Inhibition of chondrogenesis | Correlates with in vivo teratogenicity | [9] |
Experimental Protocols
A variety of in vivo and in vitro models are utilized to assess teratogenicity. Below are detailed methodologies for key experimental approaches.
In Vivo Rodent Teratogenicity Study
This protocol is a standard approach for evaluating the teratogenic potential of a test compound in a mammalian system.
-
Test System: Pregnant rodents (rats, mice, or hamsters) are used. The choice of species can be influenced by known metabolic pathways or previous toxicity data.
-
Dosing: The test compound is administered during the period of major organogenesis. For rats, this is typically gestation days 6 through 15. The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to potential human exposure. A range of doses, including a control group, is used to establish a dose-response relationship.
-
Observations: Dams are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Fetal Examination: Near the end of gestation (e.g., day 20 for rats), dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
-
Endpoints: Key endpoints include the incidence of malformations, fetal body weight, and the number of resorptions. The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity is determined.
Workflow for a typical in vivo rodent teratogenicity study.
Zebrafish Embryotoxicity Assay (ZEDTA)
The ZEDTA is a widely used alternative model for teratogenicity screening due to the rapid development and transparency of the zebrafish embryo.
-
Test System: Fertilized zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are placed in multi-well plates containing embryo medium and exposed to a range of concentrations of the test compound, typically from a few hours post-fertilization for up to 96 or 120 hours.[10]
-
Observations: Embryos are observed at specific time points under a stereomicroscope for a variety of endpoints, including mortality, hatching rate, and morphological abnormalities.[10]
-
Endpoints: Lethal Concentration 50 (LC50) and Effective Concentration 50 (EC50) for specific malformations are calculated. A Teratogenic Index (TI = LC50/EC50) can be determined to classify the teratogenic potential.[6] Common malformations assessed include yolk sac edema, pericardial edema, spinal curvature, and craniofacial defects.
Embryonic Stem Cell Test (EST)
The EST is an in vitro method that assesses the potential of a substance to interfere with the differentiation of embryonic stem cells.
-
Test System: Murine or human embryonic stem cells (ESCs).
-
Methodology: ESCs are cultured to form embryoid bodies (EBs), which are three-dimensional aggregates that can differentiate into various cell lineages. The EBs are exposed to a range of concentrations of the test compound.
-
Endpoint Analysis: The primary endpoint is the inhibition of differentiation into contracting cardiomyocytes, which is assessed visually. Cytotoxicity to both differentiated and undifferentiated cells is also measured.
-
Prediction Model: The concentrations that cause 50% inhibition of differentiation (IC50) and 50% cytotoxicity (ID50) are used in a mathematical prediction model to classify the compound's teratogenic potential.
Mechanisms of Teratogenicity and Signaling Pathways
The benchmarked teratogens exert their effects through distinct molecular mechanisms, providing valuable comparative insights.
This compound and All-trans-Retinoic Acid: Retinoid Acid Receptor Signaling
This compound, as a retinoid analogue, is presumed to act through the retinoic acid signaling pathway. All-trans-Retinoic Acid (ATRA) is a potent morphogen that regulates gene expression during embryonic development. Excess ATRA disrupts the precise spatio-temporal expression of genes crucial for normal development, particularly the Hox genes, which are key regulators of the embryonic body plan. ATRA binds to nuclear receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which then bind to Retinoic Acid Response Elements (RAREs) in the regulatory regions of target genes to modulate their transcription.
Simplified Retinoic Acid signaling pathway.
Thalidomide: Cereblon-Mediated Protein Degradation
The teratogenicity of Thalidomide is primarily mediated by its binding to the protein Cereblon (CRBN). CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). Thalidomide binding alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as SALL4, which are essential for limb development.
Thalidomide's mechanism via Cereblon.
Valproic Acid: Histone Deacetylase (HDAC) Inhibition
Valproic Acid (VPA) is a known inhibitor of histone deacetylases (HDACs).[7] HDACs play a crucial role in chromatin remodeling and gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA leads to hyperacetylation of histones, which results in a more open chromatin state and altered expression of numerous genes critical for neural tube closure and other developmental processes.
Valproic Acid's mechanism via HDAC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative teratogenicity of three retinoids: the arotinoids Ro 13-7410, Ro 13-6298 and Ro 15-1570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical teratology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teratogenic dose-response relationships of etretinate in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A survey of information provided by North American Teratogenic Information Services - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Retinoids as Teratogens | Annual Reviews [annualreviews.org]
- 8. Comparative teratogenicity of nine retinoids in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cot.food.gov.uk [cot.food.gov.uk]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of SRI 6409-94 and Alternative Retinoids in Developmental Toxicity Studies
A Guide for Researchers in Teratology and Drug Development
This guide provides a comparative overview of SRI 6409-94, a synthetic retinoid analogue, and other key retinoids used in developmental toxicity research. The information is intended for researchers, scientists, and drug development professionals investigating the teratogenic potential of novel compounds. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways.
This compound is an orally active analogue of Ro 13-6298 and is primarily utilized as a molecular tool to investigate the influence of the three-dimensional structure of retinoids on their teratogenic activity. While specific quantitative data on this compound is limited in publicly available literature, extensive research on its parent compound, Ro 13-6298, and other related arotinoids provides a strong basis for comparison.
Quantitative Comparison of Teratogenic Potency
The teratogenic potential of retinoids is typically evaluated in animal models, such as rats and hamsters, by administering the compound during critical periods of embryonic development and assessing the resulting fetal abnormalities. The following table summarizes the comparative teratogenic potency of Ro 13-6298 and other relevant retinoids against the benchmark compound, all-trans-retinoic acid (atRA).
| Compound | Animal Model | Relative Teratogenic Potency (Compared to all-trans-retinoic acid) | Key Findings |
| Ro 13-6298 | Rat | Approximately 1000x more potent | Induces a similar pattern of malformations as atRA, primarily affecting the head, trunk, and limbs.[1] |
| Ro 13-7410 | Rat | Approximately 1000x more potent | Similar to Ro 13-6298, it is a free carboxylic acid form and shows high embryotoxicity and teratogenicity.[1] |
| Ro 15-1570 | Rat | Similar potency | This ethyl sulfone arotinoid induces a distinct pattern of limb malformations.[1] |
| 13-cis-retinoic acid | Rodent | Less than 1/8th the potency | Exhibits significantly lower teratogenic potential compared to its all-trans isomer. |
Key Experimental Protocols
The following protocols outline the fundamental procedures for assessing the teratogenic effects of retinoids in an in vivo hamster model.
In Vivo Teratogenicity Study in the Golden Syrian Hamster
This protocol is designed to assess the developmental toxicity of a test compound when administered orally to pregnant hamsters during the period of organogenesis.
1. Animal Model and Husbandry:
-
Species: Golden Syrian Hamster (Mesocricetus auratus).
-
Age: 8-10 weeks at the time of mating.
-
Housing: Individually housed in standard laboratory cages with controlled temperature (20-24°C), humidity (40-60%), and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
2. Mating and Determination of Gestation:
-
Female hamsters in proestrus are housed overnight with males (1:1 ratio).
-
The morning of finding a sperm-positive vaginal smear or a copulatory plug is designated as Gestation Day (GD) 0.
3. Dosing:
-
Test Article Preparation: The test compound (e.g., this compound or alternatives) is formulated in a suitable vehicle, such as corn oil.
-
Administration: A single daily dose is administered by oral gavage.
-
Dosing Period: GD 6 through 10, which corresponds to the critical period of organogenesis in the hamster.
-
Dose Groups: A vehicle control group and at least three dose levels of the test compound are used. Dose selection should be based on preliminary range-finding studies to establish a maximum tolerated dose (MTD).
4. Maternal Observations:
-
Clinical signs of toxicity are recorded daily.
-
Body weight is measured at GD 0, daily during the dosing period, and at termination.
-
Food consumption is measured daily during the dosing period.
5. Fetal Evaluation:
-
Termination: On GD 14, pregnant females are euthanized by CO2 asphyxiation.
-
Uterine Examination: The uterus is examined for the number of live and dead fetuses, and resorption sites.
-
Fetal Examination:
-
Live fetuses are weighed and examined for external malformations.
-
Approximately one-half of the fetuses from each litter are fixed in Bouin's solution for visceral examination using the Wilson's sectioning technique.
-
The remaining fetuses are fixed in ethanol, stained with Alizaran Red S, and examined for skeletal abnormalities.
-
Signaling Pathways and Experimental Workflows
The teratogenic effects of retinoids are mediated through the retinoic acid signaling pathway, which plays a crucial role in embryonic development.
Retinoic Acid Signaling Pathway
Retinoic acid (RA) enters the cell and binds to cytosolic binding proteins. It is then transported to the nucleus where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcriptional regulation of target genes, most notably the Hox gene family, which are critical for patterning the embryo.
References
Safety Operating Guide
Proper Disposal of SRI 6409-94: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SRI 6409-94 (CAS No: 127697-58-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Quantitative Data for Disposal
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (pending official analysis) |
| Container Type | Approved, chemically resistant, and clearly labeled hazardous waste container. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. A respirator may be required depending on the potential for aerosolization. |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including but not limited to:
-
Nitrile or neoprene gloves
-
Chemical safety goggles
-
A buttoned lab coat
-
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Waste Collection and Segregation:
-
Designate a specific, sealed, and properly labeled container for this compound waste. The label should include the chemical name, CAS number (127697-58-9), and hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management:
-
In the event of a spill, collect the spillage.[1]
-
For small spills, absorb the material with an inert substance such as sand or vermiculite.
-
Once absorbed, the mixture should be placed in the designated hazardous waste container.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SRI 6409-94
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SRI 6409-94. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
This compound, a synthetic retinoid, requires careful handling due to its potential biological activity and hazardous properties. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to minimize risk and ensure the integrity of your research.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Task Examples | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Low Intensity | - Transporting sealed containers- Visual inspection of containers | Flame-resistant lab coat | Safety glasses with side shields | Single pair of nitrile gloves | Not generally required |
| Medium Intensity | - Weighing of powder- Preparation of stock solutions- Performing dilutions | Disposable gown or Tyvek suit over lab coat | Chemical splash goggles | Double pair of nitrile gloves or neoprene gloves | Required if not in a certified chemical fume hood |
| High Intensity | - Handling large quantities- Potential for aerosolization | Full Tyvek suit | Face shield worn over chemical splash goggles | Heavy-duty neoprene or butyl rubber gloves | N95 respirator or higher, within a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound, from initial preparation to post-experiment cleanup.
Preparation of Stock Solution
-
Pre-Handling Inspection: Before use, visually inspect the container of this compound for any signs of damage or leakage.
-
Work Area Setup: All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Donning PPE: Put on the appropriate PPE as outlined in the table above for "Medium Intensity" tasks.
-
Weighing: Carefully weigh the desired amount of this compound powder using a tared weigh boat. Avoid creating dust. Use anti-static tools if available.
-
Solubilization: Add the powder to the desired solvent in a suitable container (e.g., a glass vial or flask). Cap the container securely.
-
Dissolution: Dissolve the compound completely, using a vortex mixer or sonicator if necessary.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Dilutions: Perform all dilutions of the stock solution within the chemical fume hood.
-
Cell Culture/Assay Application: When adding the compound to cell cultures or assays, handle the solution with care to avoid splashes or spills.
-
Incubation: If experiments require incubation outside of the fume hood, ensure all containers are securely sealed.
Post-Experiment Decontamination
-
Surface Cleaning: Wipe down all surfaces within the chemical fume hood that may have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Equipment Decontamination: Reusable equipment, such as spatulas and glassware, should be soaked in a decontaminating solution before standard washing procedures.
Disposal Plan: Waste Management Protocol
All materials contaminated with this compound must be treated as hazardous waste. Follow your institution's specific hazardous waste disposal procedures.
-
Waste Segregation:
-
Solid Waste: All solid waste, including used gloves, weigh boats, disposable bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
-
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").
-
-
Storage and Pickup:
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Arrange for waste pickup by your institution's environmental health and safety (EHS) department or a certified hazardous waste management contractor.
-
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
